Oseltamivir Acid Hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMMOBYSNFNOE-LUHWTZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Oseltamivir Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir (B103847), marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its efficacy hinges on the potent inhibition of viral neuraminidase, an enzyme crucial for viral propagation. The stereochemically complex structure of oseltamivir has presented a significant challenge to synthetic chemists, leading to the development of numerous innovative and elegant synthesis pathways. This technical guide provides a comprehensive overview of the core synthetic routes to Oseltamivir Acid Hydrochloride, with a focus on the seminal industrial synthesis from (-)-shikimic acid and prominent alternative strategies. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of the synthetic workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Introduction
Oseltamivir is an orally bioavailable prodrug that is rapidly hydrolyzed in vivo to its active form, oseltamivir carboxylate. The active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. By blocking this enzyme, oseltamivir prevents the release of new viral particles from infected cells, thereby curtailing the spread of the infection. The molecule possesses three stereocenters, making its stereoselective synthesis a primary challenge. The commercial production of oseltamivir, primarily undertaken by Hoffmann-La Roche, has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star anise (Illicium verum), as the chiral starting material. However, the dependence on a natural source with fluctuating availability has spurred extensive research into alternative and more sustainable synthetic approaches.
This guide will delve into the intricacies of the following key synthesis pathways:
-
The Industrial Synthesis from (-)-Shikimic Acid: The foundational and most widely implemented route.
-
Synthesis from (-)-Quinic Acid: An alternative natural product-derived pathway.
-
The Fukuyama Synthesis from Pyridine: A de novo approach featuring an asymmetric Diels-Alder reaction.
-
The Corey Synthesis from Butadiene: Another elegant de novo synthesis employing an asymmetric Diels-Alder reaction.
-
The Shibasaki Synthesis via Catalytic Desymmetrization: An approach centered on the asymmetric opening of a meso-aziridine.
-
The Trost Synthesis using Palladium-Catalyzed Asymmetric Allylic Alkylation: A convergent route leveraging advanced catalytic methods.
-
An Azide-Free Synthesis from Diethyl D-Tartrate: A strategy designed to avoid the use of potentially hazardous azide (B81097) reagents.
The Industrial Synthesis from (-)-Shikimic Acid
The commercial synthesis of oseltamivir developed by Gilead Sciences and Hoffmann-La Roche is a landmark in industrial process chemistry.[1][2] Starting from the readily available chiral pool molecule (-)-shikimic acid, this multi-step synthesis establishes the three contiguous stereocenters of oseltamivir with high fidelity.
The overall workflow of the industrial synthesis from (-)-shikimic acid can be visualized as follows:
Quantitative Data
The following table summarizes the key transformations and reported yields for a practical synthesis of oseltamivir from (-)-shikimic acid.[3][4][5][6]
| Step | Transformation | Starting Material | Product | Key Reagents | Yield (%) |
| 1 | Esterification | (-)-Shikimic Acid | Ethyl Shikimate | EtOH, SOCl₂ | High |
| 2 | Trimesylation | Ethyl Shikimate | Trimesylate Intermediate | MsCl, Et₃N, DMAP | 93[6] |
| 3 | Regioselective Azidation | Trimesylate Intermediate | Azido-dimesylate Intermediate | NaN₃ | 92[5] |
| 4 | Aziridination | Azido-dimesylate Intermediate | Aziridine Intermediate | PPh₃, Et₃N, H₂O | 84[6] |
| 5 | N-Acetylation | Aziridine Intermediate | N-Acetyl Aziridine | Ac₂O, Et₃N | ~100[6] |
| 6 | Aziridine Opening | N-Acetyl Aziridine | Acetamido Azide Intermediate | NaN₃, NH₄Cl | High |
| 7 | Introduction of Pentyloxy Group | Acetamido Azide Intermediate | Protected Oseltamivir Precursor | 3-Pentanol, Lewis Acid | - |
| 8 | Azide Reduction & Salt Formation | Protected Oseltamivir Precursor | Oseltamivir Phosphate | H₂, Pd/C; H₃PO₄ | 88[6] |
| Overall | (-)-Shikimic Acid | Oseltamivir Phosphate | ~47 [4] |
Experimental Protocols
This protocol outlines the formation of a key epoxide intermediate, a common strategy in several oseltamivir syntheses.
-
Materials:
-
3,4-pentylidene acetal mesylate of ethyl shikimate
-
Potassium bicarbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve the mesylate starting material in a mixture of methanol and dichloromethane.
-
Add potassium bicarbonate to the solution and stir vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
This protocol describes the crucial step of introducing a nitrogen functionality via the nucleophilic opening of the epoxide ring with an azide.
-
Materials:
-
Epoxide intermediate
-
Sodium azide (NaN₃)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695) (EtOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the epoxide in ethanol.
-
Add a solution of sodium azide and ammonium chloride in water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude azido (B1232118) alcohol.
-
Purify by flash chromatography.
-
Alternative Synthesis Pathways
The strategic importance of oseltamivir has driven the development of numerous alternative synthetic routes, aiming to reduce the reliance on (-)-shikimic acid and to explore novel chemical transformations. This section highlights some of the most significant alternative pathways.
Synthesis from (-)-Quinic Acid
(-)-Quinic acid, another readily available natural product, can be converted to oseltamivir through a pathway similar to the shikimic acid route.[1][7] The primary difference is the need for an additional dehydration step to introduce the cyclohexene (B86901) double bond. While feasible, this route generally involves more steps and can result in lower overall yields compared to the shikimic acid-based synthesis.[8]
De Novo Syntheses
De novo syntheses build the oseltamivir core structure from simple, achiral starting materials, offering a potential solution to the limitations of natural product-based routes.
The Fukuyama synthesis employs an asymmetric Diels-Alder reaction as a key step to construct the chiral cyclohexene ring.[1][9][10]
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Oseltamivir_total_synthesis [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. york.ac.uk [york.ac.uk]
- 9. synarchive.com [synarchive.com]
- 10. A practical synthesis of (-)-oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride: A Deep Dive into the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), administered as the prodrug oseltamivir phosphate, is a cornerstone in the management of influenza A and B virus infections. Its efficacy lies in the targeted inhibition of viral neuraminidase, a key enzyme in the viral replication cycle. This technical guide provides an in-depth exploration of the core mechanism of action of oseltamivir acid hydrochloride's active metabolite, oseltamivir carboxylate, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate its function, alongside visualizations of the key pathways and experimental workflows.
I. The Influenza Virus Replication Cycle and the Role of Neuraminidase
The influenza virus replication cycle is a multi-step process that culminates in the release of new virions from an infected host cell. A critical final step is mediated by the viral surface glycoprotein, neuraminidase (NA). Hemagglutinin (HA), another viral surface protein, facilitates viral entry by binding to sialic acid residues on the host cell surface. After replication of the viral genome and synthesis of viral proteins, new virus particles assemble at the host cell membrane and bud off. However, these newly formed virions would remain tethered to the host cell surface via HA-sialic acid interactions. This is where neuraminidase plays a pivotal role. Neuraminidase is a sialidase that cleaves terminal sialic acid residues from glycoconjugates, thereby severing the connection between the progeny virions and the host cell, allowing their release and subsequent infection of other cells.[1][2]
II. Oseltamivir's Mechanism of Action: Competitive Inhibition of Neuraminidase
Oseltamivir is an orally administered ethyl ester prodrug that is readily absorbed and converted by hepatic esterases into its active form, oseltamivir carboxylate.[2] Oseltamivir carboxylate is a potent and selective competitive inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[3]
As a transition-state analog of sialic acid, oseltamivir carboxylate binds with high affinity to the conserved active site of the neuraminidase enzyme. This binding is a slow, tight-binding interaction. The active site of neuraminidase is a highly conserved pocket across influenza A and B strains, which explains oseltamivir's broad spectrum of activity. By occupying the active site, oseltamivir carboxylate prevents the enzyme from cleaving sialic acid residues, effectively trapping the newly formed virions on the surface of the infected cell. This aggregation prevents the spread of the virus to other respiratory tract cells, thus curtailing the infection.[4]
Molecular Interactions at the Neuraminidase Active Site
Crystallographic studies of oseltamivir carboxylate in complex with neuraminidase have revealed the precise molecular interactions that underpin its inhibitory activity.[5][6] The inhibitor fits snugly into the catalytic site, forming a network of favorable interactions with key amino acid residues. These interactions typically include:
-
Ionic Interactions: The carboxylate group of oseltamivir forms strong salt bridges with the positively charged guanidinium (B1211019) groups of three highly conserved arginine residues: Arg118, Arg292, and Arg371.
-
Hydrogen Bonds: The acetamido group and the hydroxyl group of oseltamivir carboxylate form hydrogen bonds with various residues within the active site, further stabilizing the complex.
-
Hydrophobic Interactions: The pentyloxy side chain of oseltamivir engages in hydrophobic interactions with a pocket lined by amino acid residues such as Ile222 and Arg224.[5]
The following diagram illustrates the key interactions between oseltamivir carboxylate and the neuraminidase active site.
III. Data Presentation: In Vitro Inhibitory Activity
The potency of oseltamivir carboxylate is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki) against the neuraminidase activity of various influenza virus strains. These values are determined through in vitro enzyme inhibition assays.
| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Oseltamivir Carboxylate IC50 (nM) | Reference |
| Influenza A/Texas/36/91 | H1N1 | 0.18 ± 0.11 | [7] |
| Influenza B/Yamagata/16/88 | B | 16.76 ± 4.10 | [7] |
| Influenza A/NWS/33 | H1N1 | 0.51 | [8] |
| Influenza A/Victoria/3/75 | H3N2 | 0.19 | [8] |
| Influenza A/Duck/MN/1525/81 | H5N1 | 0.70 | [8] |
| Influenza A/H1N1 (mean) | N1 | 1.34 | [9] |
| Influenza A/H3N2 (mean) | N2 | 0.67 | [9] |
| Influenza B (mean) | B | 13 | [9] |
| Influenza A/California/04/2009 | H1N1 | ~10 | [10] |
| Oseltamivir-Resistant Influenza A (H1N1) | H1N1 (H275Y) | >100 | [11] |
| Oseltamivir-Resistant Influenza B | B | >100 | [11] |
| Neuraminidase Source | Oseltamivir Carboxylate Ki (nM) | Reference |
| Influenza A/PR/8/34 (H1N1) | 0.282 | [12] |
| Human Liver Lysosomal Neuraminidase | >500,000 | [12] |
| Clostridium perfringens Neuraminidase | 370,000 | [12] |
| Vibrio cholerae Neuraminidase | >500,000 | [12] |
IV. Experimental Protocols: Neuraminidase Inhibition Assay
The most common method for determining the IC50 of oseltamivir is a fluorescence-based neuraminidase inhibition assay. This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Principle
Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU can be measured with a fluorometer. In the presence of an inhibitor like oseltamivir carboxylate, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The IC50 value is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[13][14]
Detailed Methodology
1. Reagents and Materials:
-
Influenza virus stock (as the source of neuraminidase)
-
Oseltamivir carboxylate stock solution (in an appropriate solvent like DMSO)
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5
-
MUNANA substrate solution (e.g., 100 µM in assay buffer)
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom microplates
-
Microplate fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Prepare Serial Dilutions of Oseltamivir Carboxylate: Prepare a series of dilutions of the oseltamivir carboxylate stock solution in assay buffer to cover a wide range of concentrations (e.g., from pM to µM).
-
Prepare Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a robust and linear fluorescent signal over the course of the assay. This optimal dilution needs to be determined empirically.
-
Plate Setup:
-
To the wells of a 96-well black microplate, add 25 µL of each oseltamivir carboxylate dilution in triplicate.
-
Include control wells:
-
100% Activity Control: 25 µL of assay buffer (no inhibitor).
-
Blank Control: 50 µL of assay buffer (no enzyme).
-
-
Add 25 µL of the diluted virus solution to all wells except the blank controls.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Reaction Initiation: Add 50 µL of the MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Add 100 µL of the stop solution to each well to terminate the enzymatic reaction and enhance the fluorescence of 4-MU.
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate fluorometer with excitation at approximately 365 nm and emission at approximately 450 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each oseltamivir concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of 100% activity control))
-
Plot the % inhibition against the logarithm of the oseltamivir concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]
-
V. Molecular Basis of Oseltamivir Resistance
The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate. These mutations often arise under the selective pressure of antiviral treatment.
A key and well-characterized resistance mutation is the histidine-to-tyrosine substitution at position 274 (H274Y) in N1 subtype neuraminidases. The bulkier tyrosine residue at this position causes a conformational change in the active site, specifically affecting the orientation of glutamic acid 276 (E276). This change disrupts the hydrophobic pocket that normally accommodates the pentyloxy side chain of oseltamivir, thereby reducing its binding affinity and rendering the virus resistant.[5] Other mutations in both N1 and N2 neuraminidases, such as E119V, R292K, and N294S, have also been associated with oseltamivir resistance.[9]
VI. Conclusion
This compound, through its active metabolite oseltamivir carboxylate, remains a critical tool in the armamentarium against influenza. Its mechanism as a competitive inhibitor of viral neuraminidase is well-understood at a molecular level. By effectively blocking the release of progeny virions, oseltamivir curtails the spread of infection. The quantitative data from in vitro assays consistently demonstrate its high potency against a broad range of influenza A and B viruses. However, the emergence of drug-resistant strains due to mutations in the neuraminidase active site underscores the importance of ongoing surveillance and the development of next-generation antiviral therapies. A thorough understanding of oseltamivir's mechanism of action, as detailed in this guide, is fundamental for the rational design of new inhibitors that can overcome existing resistance mechanisms.
References
- 1. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. scispace.com [scispace.com]
- 6. The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Oseltamivir (B103847) Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir Acid Hydrochloride (also known as Oseltamivir Carboxylate Hydrochloride) is the hydrochloride salt of oseltamivir acid, the active metabolite of the antiviral prodrug oseltamivir phosphate (B84403).[1][2][3][4][5] Oseltamivir phosphate is the active ingredient in the widely recognized antiviral medication Tamiflu®, used for the treatment and prophylaxis of influenza A and B virus infections.[6][7][8] Following oral administration, oseltamivir phosphate is rapidly and extensively hydrolyzed by esterases, primarily in the liver, to its active form, oseltamivir acid.[7][9] This active metabolite is a potent and selective competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[5][7][9][10] By blocking this enzyme, oseltamivir acid prevents the spread of the virus in the body.[5][6][7] This document provides a detailed overview of the core chemical properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its formulation, delivery, and interaction with biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | [11][12] |
| Synonyms | Oseltamivir carboxylate hydrochloride, GS-4071 (hydrochloride), Ro 64-0802 (hydrochloride) | [1][4][11] |
| CAS Number | 1415963-60-8 | [1][3][12] |
| Molecular Formula | C₁₄H₂₅ClN₂O₄ | [1][3][12] |
| Molecular Weight | 320.81 g/mol | [1][11][12] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 185.00 °C (for Oseltamivir Acid free base) | [13] |
| pKa | 4.13 ± 0.60 (Predicted for carboxylic acid of free base) | [2] |
| Solubility | Soluble at 10 mM in DMSO | [3] |
| Topological Polar Surface Area | 102 Ų | [11] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 6 | [1] |
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir itself is an inactive prodrug. Its therapeutic activity is entirely dependent on its conversion to the active metabolite, oseltamivir acid.[9] This bioactivation occurs through the action of carboxylesterases predominantly located in the liver.[7]
The active oseltamivir acid is a structural analog of sialic acid, the natural substrate for the influenza neuraminidase enzyme.[6] This enzyme is a glycoprotein (B1211001) on the surface of the influenza virion that cleaves terminal sialic acid residues from glycoproteins on the surface of infected host cells.[6][10] This cleavage is essential for the release of progeny virions, allowing them to infect other cells and continue the cycle of replication.[7][10]
Oseltamivir acid acts as a competitive inhibitor, binding with high affinity to the active site of the neuraminidase enzyme of both influenza A and B viruses.[7][14] This binding prevents the enzyme from cleaving sialic acid, effectively trapping the newly formed virions on the host cell surface and halting the spread of the infection.[5][6][7]
References
- 1. Page loading... [guidechem.com]
- 2. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]
- 3. immunomart.com [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stanfordchem.com [stanfordchem.com]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. This compound | C14H25ClN2O4 | CID 66545297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. Oseltamivir acid | 187227-45-8 | FO26594 | Biosynth [biosynth.com]
- 14. selleckchem.com [selleckchem.com]
Oseltamivir Acid Hydrochloride: A Comprehensive Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility profile of Oseltamivir Acid Hydrochloride, the active metabolite of the antiviral prodrug Oseltamivir Phosphate. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data, outlines detailed experimental methodologies, and provides a visual representation of a typical solubility determination workflow.
Core Solubility Data
The solubility of Oseltamivir Acid and its hydrochloride salt has been determined in a variety of aqueous and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different media.
Oseltamivir Acid Solubility
| Solvent System | Temperature | Solubility |
| Water | Not Specified | 57 mg/mL |
| Water with gentle warming | Not Specified | ≥46.1 mg/mL |
| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | ~10 mg/mL[1] |
| Ethanol with gentle warming | Not Specified | ≥97 mg/mL |
| Ethanol | Not Specified | 14 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥14.2 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 6 mg/mL (21.1 mM)[2][3] |
This compound Solubility
| Solvent System | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM[4] |
Qualitative Solubility of Oseltamivir
| Solvent | Solubility Description |
| Distilled Water | Freely Soluble[5] |
| Methanol | Freely Soluble[5] |
| Ethanol | Freely Soluble[5] |
| 1 M NaOH | Freely Soluble[5] |
| 0.1 M HCl | Sparingly Soluble[5] |
| Chloroform | Sparingly Soluble[5] |
| Glacial Acetic Acid | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[5] |
Experimental Protocols for Solubility Determination
Precise and reproducible experimental methods are crucial for determining the solubility of a drug substance. Below are detailed protocols for common solubility assays applicable to compounds like this compound.
Thermodynamic (Shake-Flask) Solubility Protocol
This method determines the equilibrium solubility of a compound, which is a critical parameter for biopharmaceutical classification.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
2. Procedure:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Add a known volume of the desired solvent or buffer to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The duration should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
After the incubation period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
The final pH of the aqueous samples should be measured and recorded.
Kinetic Solubility Protocol
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
1. Materials and Equipment:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Liquid handling robotics (optional)
2. Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).
-
Measure the solubility using one of the following detection methods:
-
Nephelometry: Measure the light scattering caused by any precipitate formed.
-
Direct UV Assay: After centrifugation of the plate to pellet the precipitate, measure the UV absorbance of the supernatant at the λmax of the compound.
-
Filtration and HPLC/UV: Filter the contents of the wells to remove precipitate, then quantify the concentration in the filtrate using HPLC-UV.
-
-
The solubility is determined by comparing the measured value to a calibration curve.
Workflow for Solubility Profile Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the solubility profile of a pharmaceutical compound such as this compound.
References
Stability and Degradation of Oseltamivir Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), an ethyl ester prodrug, is a cornerstone of antiviral therapy for influenza A and B viruses. Its efficacy is dependent on its conversion to the active metabolite, oseltamivir carboxylate, primarily through hepatic esterases.[1][2] The stability of the oseltamivir acid hydrochloride salt is a critical parameter influencing its shelf-life, formulation development, and ultimately, its therapeutic effectiveness. This technical guide provides an in-depth analysis of the stability and degradation of this compound under various stress conditions, offering valuable insights for researchers and professionals in drug development.
Forced Degradation Studies: Unveiling the Degradation Profile
Forced degradation, or stress testing, is an essential component of drug development that helps to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish stability-indicating analytical methods. Oseltamivir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Degradation
Oseltamivir is susceptible to degradation in aqueous solutions, with the rate and extent of degradation being highly dependent on the pH of the medium.
Acidic Conditions: Under acidic conditions, oseltamivir undergoes significant degradation. Studies have shown that treatment with 1.0 N HCl at 80°C for 30 minutes can lead to as much as 74% degradation, resulting in the formation of multiple degradation products.[3] One of the major degradation pathways under acidic stress is the hydrolysis of the ethyl ester to form oseltamivir carboxylate. Additionally, N,N-acyl migration, leading to the formation of positional isomers, has been identified as another degradation route.[4]
Alkaline Conditions: Oseltamivir is also unstable under alkaline conditions. Treatment with 0.1 N NaOH at 80°C for as little as 10 minutes can result in approximately 85.2% degradation.[3] The primary degradation pathway in alkaline medium is the hydrolysis of the ethyl ester bond, yielding oseltamivir carboxylate.
Neutral Conditions: In neutral aqueous solutions, oseltamivir demonstrates greater stability compared to acidic or alkaline conditions. However, some degradation can still occur over time, particularly at elevated temperatures.
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, also leads to the degradation of oseltamivir. Treatment with 3% H2O2 at 80°C for 2 hours has been shown to cause significant degradation.[3] The degradation pathway under oxidative conditions can involve the formation of various oxidation products, which are generally more polar than the parent compound.[5]
Photolytic Degradation
Exposure to light can induce the degradation of oseltamivir. Photodegradation studies under both natural and simulated solar irradiation have identified several transformation products.[6] The proposed degradation pathways under photolytic stress include:
-
Hydration: Addition of a water molecule across the cyclohexene (B86901) ring.[6]
-
Ester Hydrolysis: Cleavage of the ethyl ester to form oseltamivir carboxylate.[6]
-
Intramolecular Cyclization: Formation of a cyclic product involving the ester group.[6]
-
Side Chain Cleavage: Cleavage of the ethylpropoxy side chain.[6]
The rate of photodegradation is influenced by the presence of photosensitizers and the pH of the solution.
Thermal Degradation
Oseltamivir exhibits a degree of sensitivity to thermal stress. Dry heat degradation studies have shown that exposure to high temperatures can lead to the formation of several minor degradation products.[3]
Summary of Quantitative Degradation Data
The following table summarizes the quantitative data from various forced degradation studies on oseltamivir.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Number of Degradants | Major Degradation Products (RRT) | Reference |
| Acid Hydrolysis | 1.0 N HCl | 80 °C | 30 min | 74% | >11 | 12.22% (0.34), 7.71% (0.91) | [3] |
| 0.1 N HCl | 80 °C | 30 min | ~9.86% | 9 | 7.129% (0.91) | [3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 80 °C | 10 min | 85.2% | 6 | 9.897% (0.91) | [3] |
| 0.1 N NaOH | Room Temp | - | ~4.35% | 5 | 3.825% (0.36) | [3] | |
| Oxidative Degradation | 3% H2O2 | 80 °C | 2 hours | 96.96% | 7 | 1.5% (0.91) | [3] |
| Photolytic Degradation | Sunlight | Ambient | 2 days | - | - | - | [4] |
| Thermal Degradation | Dry Heat | 80 °C | 8 hours | <1.5% | 4 | >1% (0.91) | [3] |
Experimental Protocols for Stability-Indicating HPLC Methods
The analysis of oseltamivir and its degradation products is predominantly carried out using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are detailed protocols from cited studies.
Method 1: Isocratic RP-HPLC for Forced Degradation Studies[3]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Buffer (pH 2.5) : Methanol (55:45, v/v). The buffer is prepared with 1% orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Acid Degradation: Oseltamivir phosphate (B84403) in 1.0 N HCl, heated at 80°C for 30 minutes, then neutralized.
-
Alkaline Degradation: Oseltamivir phosphate in 0.1 N NaOH, heated at 80°C for 10 minutes, then neutralized.
-
Oxidative Degradation: Oseltamivir phosphate in 3% v/v H2O2, heated at 80°C for 2 hours.
-
Thermal Degradation: Solid drug substance exposed to 80°C for 8 hours.
-
Photolytic Degradation: Drug exposed to sunlight.
-
Method 2: Gradient RP-HPLC for API Analysis[7]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detector.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: Ambient.
Degradation Pathways and Mechanisms
The degradation of oseltamivir proceeds through several pathways, leading to a variety of degradation products. The primary routes of degradation are hydrolysis of the ethyl ester and modifications to the cyclohexene ring.
Hydrolytic Degradation Pathway
Hydrolysis is a major degradation pathway for oseltamivir, occurring under both acidic and alkaline conditions. The primary product of hydrolysis is oseltamivir carboxylate, the active form of the drug.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. researchgate.net [researchgate.net]
- 5. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photofate of Oseltamivir (Tamiflu) and Oseltamivir Carboxylate under Natural and Simulated Solar Irradiation: Kinetics, Identification of the Transformation Products, and Environmental Occurrence | Publicación [silice.csic.es]
Oseltamivir Acid Hydrochloride: An In-depth Technical Guide to its In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of oseltamivir (B103847) acid hydrochloride, the active metabolite of the prodrug oseltamivir phosphate. Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses, a critical component for viral replication and propagation.[1][2] This document details the quantitative antiviral potency, the experimental protocols used for its determination, and the underlying mechanism of action.
Core Mechanism of Action
Oseltamivir acid hydrochloride exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme on the surface of the influenza virion.[2] This enzyme is crucial for cleaving sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles from infected cells.[2][3][4] By blocking this activity, oseltamivir acid prevents the spread of the virus to other cells.[2] The binding of oseltamivir acid to the active site of the neuraminidase enzyme is a result of multiple interactions, including hydrogen bonds with key amino acid residues such as R118, E119, D151, R152, R292, and R371, as well as hydrophobic interactions.[5]
Quantitative Antiviral Activity
The in vitro potency of oseltamivir acid is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The IC50 value represents the concentration of the drug required to inhibit the neuraminidase enzyme activity by 50%, while the EC50 is the concentration needed to reduce the number of plaque-forming units by 50% in cell culture.[6] These values vary depending on the influenza virus type, subtype, and specific strain.
Neuraminidase Inhibition (IC50)
The following table summarizes the IC50 values of oseltamivir acid (carboxylate) against various influenza A and B virus strains, as determined by neuraminidase inhibition assays.
| Influenza Virus | Strain/Subtype | IC50 (nM) | Reference |
| Influenza A | H1N1 | 0.92 - 1.54 | [7] |
| Influenza A | H1N1 | 0.18 | [8] |
| Influenza A | H3N2 | 0.43 - 0.62 | [7] |
| Influenza A | H3N2 | 0.2 - 0.6 | [9] |
| Influenza A | H5N1 | 0.7 - 2.2 | [9] |
| Influenza B | Various | 5.21 - 12.46 | [7] |
| Influenza B | Yamagata | 16.76 | [8] |
| Influenza B | Various | 13 | [10] |
| Oseltamivir-Resistant A | H1N1 (H275Y) | >100 | [3][11] |
| Oseltamivir-Resistant B | Various | >100 | [3] |
Note: IC50 values can vary based on the specific viral isolate and the precise conditions of the assay.
Cell-Based Antiviral Activity (EC50)
The EC50 values from cell-based assays, such as the plaque reduction assay, provide a measure of the drug's effectiveness in inhibiting viral replication in a biological system.
| Cell Line | Virus Strain | EC50 (µM) | Reference |
| MDCK | Influenza A (H1N1) | Varies (e.g., >150-fold increase for resistant strains) | [12] |
| AX-4 | Influenza A (Sydney/5/97) | Not explicitly stated, used for dose-ranging studies | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of antiviral activity. The following sections describe the standard protocols for the neuraminidase inhibition assay and the plaque reduction assay.
Fluorometric Neuraminidase Inhibition Assay
This assay is the most common method for determining the IC50 of neuraminidase inhibitors.[13] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the neuraminidase enzyme, releases a fluorescent product (4-methylumbelliferone).[7][13] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Detailed Methodology:
-
Virus Titration: Before the inhibition assay, the optimal dilution of the virus stock is determined to ensure the resulting fluorescent signal is within the linear range of the detection instrument.[7]
-
Inhibitor Preparation: A stock solution of oseltamivir acid is prepared in an appropriate buffer (e.g., 2x assay buffer: 66.6 mM MES and 8 mM CaCl2, pH 6.5).[13] Serial dilutions are then made to achieve a range of concentrations for testing.[7]
-
Assay Plate Setup: In a black 96-well plate, 25 µL of the serially diluted oseltamivir acid and control inhibitors are added to the designated wells. Control wells for 100% activity receive buffer only.[7]
-
Enzyme Reaction: 50 µL of the optimally diluted virus is added to each well, and the plate is incubated at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Substrate Addition: The enzymatic reaction is initiated by adding 50 µL of a 300 µM MUNANA working solution to all wells. The plate is then incubated at 37°C for 60 minutes.[7]
-
Reaction Termination and Measurement: The reaction is stopped by adding 100 µL of a stop solution. The fluorescence is then read on a plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of about 460 nm.[7]
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each oseltamivir acid concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus particles. The formation of plaques, which are localized areas of cell death caused by viral replication, is visually assessed.[12]
Detailed Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.[12]
-
Virus Inoculation: The cell monolayers are washed and then inoculated with a standardized amount of virus (e.g., 50 plaque-forming units, PFU) per well. The virus is allowed to adsorb to the cells for 1 hour at 37°C.[3][4]
-
Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing agarose and serial dilutions of oseltamivir acid is added to the wells.[4][12]
-
Incubation: The plates are incubated for 2-3 days at 34-37°C to allow for the formation of plaques.[12]
-
Plaque Visualization: The cells are fixed (e.g., with 5% glutaraldehyde) and stained with a solution like crystal violet to visualize the plaques.[12]
-
Data Analysis: The number of plaques in each well is counted. The EC50 is the concentration of oseltamivir acid that reduces the number of plaques by 50% compared to the untreated control wells.[12]
Conclusion
This compound is a highly potent inhibitor of influenza A and B neuraminidase in vitro. Its mechanism of action is well-defined, and standardized assays are available to reliably quantify its antiviral activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this important antiviral agent. Continuous surveillance of the susceptibility of circulating influenza strains to oseltamivir remains critical due to the potential for the emergence of resistant variants.[3]
References
- 1. Oseltamivir: a clinical and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of the Pharmacodynamically Linked Variable of Oseltamivir Carboxylate for Influenza A Virus Using an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Oseltamivir Acid Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir (B103847), marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its development represents a triumph of rational drug design, targeting the highly conserved neuraminidase enzyme essential for viral propagation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of oseltamivir acid hydrochloride. It details the key experimental protocols that defined its preclinical and clinical efficacy, presents critical quantitative data in a structured format, and illustrates the underlying biological and chemical processes through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Discovery and Rationale
The development of oseltamivir was a landmark achievement by Gilead Sciences, stemming from a structure-based drug design program initiated in the early 1990s.[1] The primary target was the influenza virus neuraminidase (NA), a surface glycoprotein (B1211001) that cleaves sialic acid residues from host cells, facilitating the release of newly formed virions and preventing their aggregation.[2][3] Inhibition of this enzyme was hypothesized to halt the spread of the virus within the host.
Utilizing X-ray crystal structures of influenza NA, researchers designed a series of carbocyclic sialic acid analogues.[4] This led to the identification of GS 4104, later known as oseltamivir, a potent and selective inhibitor of influenza A and B neuraminidases.[4] In 1996, Gilead Sciences licensed the patents for oseltamivir to Hoffmann-La Roche for final development and commercialization.[5] The U.S. Food and Drug Administration (FDA) approved oseltamivir phosphate (B84403) for the treatment of influenza in adults in 1999, followed by approval from the European Medicines Agency (EMA) in 2002 for both treatment and prophylaxis.[6]
Mechanism of Action
Oseltamivir is an orally administered prodrug, oseltamivir phosphate.[7] Following absorption, it is extensively hydrolyzed by hepatic carboxylesterases to its active form, oseltamivir carboxylate (OC).[2][7] OC is a potent and selective competitive inhibitor of the influenza virus neuraminidase.[7] As an analogue of sialic acid, OC binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface.[6] This inhibition results in the aggregation of newly formed virions at the cell surface, preventing their release and subsequent infection of other cells.[2][3]
Synthesis of Oseltamivir
The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[8] More recently, recombinant E. coli has also been used as a source of shikimic acid.[6] The synthesis is a multi-step process that requires careful control of stereochemistry, as oseltamivir has three stereocenters.[8]
An azide-free synthesis route has also been developed to avoid the use of potentially hazardous reagents.[9] Below is a high-level workflow of the synthesis from shikimic acid.
Structure-Activity Relationship (SAR)
The design of oseltamivir and its subsequent optimization were heavily guided by SAR studies. Key structural features are critical for its potent inhibitory activity against neuraminidase.
-
Carboxylate Group: The carboxylate at C1 is crucial for binding to the highly conserved triad (B1167595) of arginine residues (Arg118, Arg292, Arg371) in the active site of neuraminidase.[10]
-
4-Acetamido Group: This group forms important hydrogen bonds within the active site.[11]
-
5-Amino Group: The basic amino group at C5 also contributes to binding affinity.[11]
-
3-Pentyloxy Side Chain: This hydrophobic group occupies a hydrophobic pocket in the enzyme's active site, significantly enhancing potency.[12]
Derivatization at various positions has been explored to improve potency and overcome resistance. For instance, modifications of the C4 and C5 positions have been investigated, with some derivatives showing improved activity against oseltamivir-resistant strains.[6][13]
Preclinical and Clinical Development
In Vitro Efficacy
Oseltamivir's antiviral activity has been extensively evaluated in vitro using neuraminidase inhibition assays and cell-based antiviral activity assays.
Table 1: In Vitro Neuraminidase Inhibitory Activity of Oseltamivir Carboxylate
| Influenza Virus Strain | IC50 (nM) | Reference(s) |
| Influenza A | ||
| A/Texas (H1N1) | 0.18 ± 0.11 | [3] |
| A/H1N1 (various) | 0.5 - 4.6 | [14] |
| A/H3N2 (various) | 0.2 - 0.6 | [15] |
| A/H5N1 (various) | 0.7 - 2.2 | [15] |
| Influenza B | ||
| B/Yamagata | 16.76 ± 4.10 | [3] |
| B (various) | ~10-fold higher than A | [16] |
Table 2: In Vitro Antiviral Activity of Oseltamivir Carboxylate
| Cell Line | Influenza Virus Strain | EC50 (nM) | Reference(s) |
| MDCK | A/NWS/33 (H1N1) | 0.51 | [17] |
| MDCK | A/Victoria/3/75 (H3N2) | 0.19 | [17] |
| MDCK | A/Duck/MN/1525/81 (H5N1) | 0.70 | [17] |
| MDCK | A/Oklahoma/447/2008 (H1N1) | 0.0112 | [18] |
| MDCK | B/HongKong/CUHK33261/2012 | 0.00114 | [18] |
Pharmacokinetics
Oseltamivir exhibits favorable pharmacokinetic properties that support twice-daily oral dosing.
Table 3: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Humans (75 mg Oral Dose)
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |
| Bioavailability | >75% (as OC) | - | [19] |
| Tmax (h) | 1-3 | 3-4 | [19] |
| Cmax (ng/mL) | ~65 | ~300 | [19] |
| AUC (ng·h/mL) | <5% of total exposure | ~2700 | [19] |
| Vd (L) | - | 23-26 | [19] |
| Protein Binding | 42% | 3% | [19] |
| Half-life (h) | 1-3 | 6-10 | [19] |
| Excretion | >90% converted to OC | >99% renal | [19] |
Table 4: Preclinical Pharmacokinetic Parameters of Oseltamivir in Animal Models
| Animal Model | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference(s) |
| Rat (Oral) | 10 mg/kg | ~0.5 | ~1000 | ~1500 | ~30 | [20] |
| Ferret (Oral) | 5.08 mg/kg | ~1 | ~200 | ~3220 (OC) | - | [1] |
Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the efficacy of oseltamivir in treating and preventing influenza. When initiated within 48 hours of symptom onset, oseltamivir can reduce the duration of illness by approximately one to two days. It has also been shown to reduce the severity of symptoms and the incidence of complications such as pneumonia. The most commonly reported adverse events are nausea and vomiting.
Mechanism of Resistance
The emergence of oseltamivir-resistant influenza strains is a public health concern. Resistance is primarily conferred by single amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.
The most common and clinically significant mutation is H275Y (histidine to tyrosine at position 275) in N1 subtype viruses.[12] Other mutations associated with resistance include N294S in N1 and N2 subtypes, and R292K in N2 subtypes.[2] These mutations alter the hydrophobic pocket in the active site required for oseltamivir binding.[2]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against influenza neuraminidase.
Materials:
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
Oseltamivir carboxylate (as a positive control)
-
96-well black microplates
-
Fluorescence plate reader
Workflow:
Procedure:
-
Prepare serial dilutions of the test compound and oseltamivir carboxylate in assay buffer in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the diluted compounds and to control wells (virus only).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a plate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percent inhibition for each compound concentration relative to the virus-only control and determine the IC50 value by non-linear regression analysis.[21][22]
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM)
-
Trypsin (for viral activation)
-
Agarose (B213101) or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
-
Test compound and oseltamivir carboxylate
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound and oseltamivir carboxylate in infection medium.
-
Infect the confluent MDCK cell monolayers with a known amount of influenza virus (e.g., 50-100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the different concentrations of the test compounds.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percent reduction in plaque number for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percent plaque reduction against the compound concentration.[23][24]
Conclusion
This compound remains a critical tool in the management of influenza. Its discovery through rational drug design and its subsequent development have provided invaluable lessons for the field of antiviral research. A thorough understanding of its mechanism of action, pharmacokinetic profile, and the molecular basis of resistance is essential for its appropriate clinical use and for the development of next-generation neuraminidase inhibitors. This technical guide has provided a detailed overview of these core aspects, serving as a comprehensive resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Structural basis for oseltamivir resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iterative Optimization and Structure-Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. A Therapeutically Active Minibody Exhibits an Antiviral Activity in Oseltamivir-Resistant Influenza-Infected Mice via Direct Hydrolysis of Viral RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride: A Technical Guide for Influenza A and B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A and B viruses remain a significant global health concern, necessitating ongoing research into effective antiviral therapies. Oseltamivir (B103847), a potent and selective inhibitor of influenza neuraminidase, is a cornerstone of current antiviral strategies. This technical guide provides an in-depth resource for researchers and drug development professionals working with Oseltamivir Acid Hydrochloride, the active metabolite of the prodrug Oseltamivir Phosphate. This document outlines its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation in influenza A and B research.
Chemical Properties of this compound
This compound is the active form of the antiviral drug Oseltamivir. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1415963-60-8 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₅ClN₂O₄ | [1][2][3] |
| Molecular Weight | 320.81 g/mol | [1][2][3][5] |
| IUPAC Name | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid;hydrochloride | [2][5] |
| Synonyms | Oseltamivir carboxylate hydrochloride, GS-4071 hydrochloride | [1][4] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
Mechanism of Action: Neuraminidase Inhibition
This compound exerts its antiviral effect by selectively inhibiting the neuraminidase (NA) enzyme of influenza A and B viruses. Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the virus that cleaves sialic acid residues from host cell receptors and newly formed virions. This cleavage is essential for the release of progeny virions from infected cells and their subsequent spread to other cells.
By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, leading to the aggregation of newly formed virus particles at the cell surface and preventing their release. This effectively halts the spread of the infection within the host.
Influenza Virus Life Cycle and Host Signaling Pathways
The influenza virus life cycle involves multiple stages, each of which can be a target for antiviral intervention. The virus utilizes and manipulates host cell signaling pathways to facilitate its replication and evade the host immune response.
Experimental Protocols
Neuraminidase Inhibition (NI) Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A commonly used method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Influenza virus stock (e.g., A/H1N1, A/H3N2, B)
-
This compound
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted compound to triplicate wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Add a standardized amount of influenza virus to each well (except buffer-only controls).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces neuraminidase activity by 50% compared to the virus-only control.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Agarose (B213101) or Avicel overlay
-
Trypsin (for virus activation)
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the influenza virus and this compound.
-
Infect the MDCK cell monolayers with a standardized amount of virus in the presence of varying concentrations of this compound. Include a virus-only control.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding concentration of the drug.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative Data
Neuraminidase Inhibition (IC₅₀) Values
The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Influenza Virus | Strain | Oseltamivir IC₅₀ (nM) | Reference |
| Influenza A (H1N1) | A/Texas/36/91 | 0.3 - 1.2 | |
| A/H1N1pdm09 | 0.1 - 0.8 | ||
| Influenza A (H3N2) | A/Victoria/3/75 | ~0.67 | |
| Influenza B | Various | ~13 |
Note: IC₅₀ values can vary depending on the specific virus strain and the assay conditions used.
Antiviral Activity in Cell Culture (EC₅₀) Values
The 50% effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.
| Influenza Virus | Strain | Cell Line | Oseltamivir EC₅₀ (nM) | Reference |
| Influenza A (H1N1) | A/NWS/33 | MDCK | 0.51 | |
| Influenza A (H3N2) | A/Victoria/3/75 | MDCK | 0.19 | |
| Influenza A (H5N1) | A/Duck/MN/1525/81 | MDCK | 0.70 |
Note: EC₅₀ values are dependent on the cell line, virus strain, and assay methodology.
Oseltamivir Resistance
Resistance to oseltamivir is primarily associated with specific amino acid substitutions in the neuraminidase protein that reduce the binding affinity of the drug.
| Virus Type/Subtype | Amino Acid Substitution | Effect on Oseltamivir Susceptibility | Reference |
| Influenza A (H1N1) | H275Y (H274Y in N2 numbering) | High-level resistance | |
| Influenza A (H3N2) | E119V | Reduced susceptibility | |
| R292K | High-level resistance | ||
| Influenza B | D198N | Reduced susceptibility | |
| I222T | Reduced susceptibility |
Conclusion
This compound is a critical tool in the study of influenza A and B viruses. A thorough understanding of its chemical properties, mechanism of action, and the standardized protocols for its evaluation is essential for researchers in the field. This guide provides a comprehensive overview to support ongoing research and development of novel anti-influenza strategies. The emergence of drug-resistant strains underscores the importance of continued surveillance and the development of new antiviral agents.
References
Probing the Periphery: An In-depth Technical Guide to Exploratory Studies on Oseltamivir Acid Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of exploratory studies concerning oseltamivir (B103847) acid hydrochloride analogs. Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses. Its mechanism of action, potent neuraminidase inhibition, has spurred extensive research into analogous compounds to enhance efficacy, broaden the spectrum of activity, and combat emerging resistance. This document delves into the synthesis, biological evaluation, and structure-activity relationships of these analogs, presenting key data and methodologies for the scientific community.
Introduction: The Rationale for Oseltamivir Analogs
Oseltamivir phosphate (B84403) is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[1][2] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme, which is crucial for the release of newly formed viral particles from infected host cells.[1][3][4] By blocking this enzyme, oseltamivir halts the spread of the virus within the respiratory tract.[1][4] The emergence of oseltamivir-resistant influenza strains, often due to mutations in the neuraminidase enzyme, necessitates the exploration of novel analogs with improved inhibitory profiles.[5] Researchers have focused on modifying various positions of the oseltamivir scaffold to interact with additional binding pockets within the neuraminidase active site, such as the 150-cavity, to enhance potency and overcome resistance.[6][7]
Synthesis of Oseltamivir Analogs
The synthesis of oseltamivir and its analogs is a complex challenge due to the presence of three stereocenters in the cyclohexene (B86901) ring.[8][9] The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[9][10] However, the limited availability and cost of shikimic acid have driven the development of alternative synthetic routes.
Key synthetic strategies that have been explored include:
-
Modifications from Shikimic Acid: Many reported syntheses of oseltamivir analogs utilize shikimic acid as a starting material, leveraging its inherent chirality.[10]
-
Diels-Alder Approaches: Researchers have investigated Diels-Alder reactions to construct the core cyclohexene ring from more readily available starting materials.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method has been employed to create the key stereocenters with high selectivity.[11][12]
-
Azide-Free Syntheses: To avoid the use of potentially hazardous azide (B81097) reagents, alternative routes have been developed.[12]
A general synthetic scheme often involves the formation of a key epoxide intermediate, followed by nucleophilic opening with an azide or another nitrogen-containing group to introduce the C5-amino functionality.[10] Subsequent modifications at the C3, C4, and C5 positions have yielded a diverse library of analogs. For instance, modifications at the C5-NH2 group have been explored to target the 150-cavity of the neuraminidase enzyme.[6][13]
Biological Evaluation and Quantitative Data
The primary method for evaluating the efficacy of oseltamivir analogs is the in vitro neuraminidase inhibition assay. This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The potency of the inhibition is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[14][15]
Neuraminidase Inhibition Activity of Oseltamivir Analogs
The following tables summarize the neuraminidase inhibitory activity of various oseltamivir analogs against different influenza virus strains.
| Compound | Modification | Target Influenza Strain | IC50 (µM) | Reference |
| Oseltamivir Carboxylate (OC) | - | A/H3N2 | - | [6] |
| 6i | Pyrazole-based C-5-NH2-acyl | A/H3N2 | - | [6] |
| 12c | Pyrazole-based C-5-NH2-acyl | A/H3N2 | 6.98 ± 0.08 | [6] |
| 24b | Pyrazole-based C-5-NH2-acyl | A/H3N2 | - | [6] |
| 26b | Pyrazole-based C-5-NH2-acyl | A/H3N2 | 12.27 ± 0.14 | [6] |
| 4a | Methyl sulfonylation of C5-NH2 | H5N1 | 3.50 | [13][16] |
| 43b | 3-floro-4-cyclopentenylphenzyl at C5-amino | H5N1-H274Y (mutant) | 62.70-fold more potent than OSC | [7] |
| 43b | 3-floro-4-cyclopentenylphenzyl at C5-amino | H1N1-H274Y (mutant) | 5.03-fold more potent than OSC | [7] |
| 12d | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |
| 12e | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |
| 15e | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |
| 15i | Oseltamivir amino derivative | H1N1, H5N1, H5N8 | More potent or equipotent to OSC | [7] |
| 4-epi-oseltamivir carboxylate (6) | Stereoisomer | H1N1 and H3N2 | ~150,000-fold less than OC | [17] |
In Vitro and In Vivo Antiviral Studies
Beyond enzymatic assays, promising analogs are further evaluated in cell-based assays (in vitro) and animal models (in vivo) to assess their antiviral activity in a more biologically relevant context.[18][19] These studies measure the ability of the compounds to inhibit viral replication and protect cells or animals from virus-induced pathology.
| Compound | Study Type | Virus Strain | Key Findings | Reference |
| T-705 | In vitro | A/PR/8/34 | Completely inhibited plaque formation at 10 µg/ml.[19] | [19][20] |
| GS 4071 (Oseltamivir Carboxylate) | In vitro | A/PR/8/34 | Visible plaque formation detected at 10 µg/ml.[19] | [19][20] |
| T-705 | In vivo (mice) | A/PR/8/34 | Completely prevented death at 200 and 400 mg/kg/day.[19] | [19] |
| Oseltamivir | In vivo (mice) | A/PR/8/34 | Less effective than T-705 at preventing death.[19] | [19] |
| 9c (benzothiazole compound) | In vitro & In vivo | H1N1 & H5N1 | Full protection from H1N1 and 80% from H5N1 in vivo.[18] | [18] |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for understanding how chemical modifications to the oseltamivir scaffold affect its inhibitory activity. These studies guide the rational design of more potent and effective analogs.[21][22][23]
Key SAR findings include:
-
C-4 Position: Modifications at the C-4 position with different alkyl chains can be efficient. However, derivatization with thiocarbamates, α-amino acids, or cyclic secondary amines generally leads to decreased inhibitory activity.[21] The stereodisposition of the C4 acetamido group is critical for enzyme recognition.[17]
-
C-5 Position: The C-5 amino group is a key site for modification, particularly for targeting the 150-cavity of the neuraminidase.[6] Introduction of heterocyclic side chains or sulfonyl groups at this position can maintain or enhance antiviral activity.[6][13]
-
Alkoxyl Ester Derivatives: These derivatives generally exhibit better oral bioavailability.[21]
-
Lipophilic Side Chains: The size and geometry of lipophilic side chains can significantly impact inhibitory potency, with different effects observed between influenza A and B neuraminidases.[22]
Experimental Protocols
General Synthesis of Oseltamivir Analogs from Shikimic Acid
The following is a generalized protocol based on common synthetic routes.[10]
-
Esterification and Ketalization: Shikimic acid is first esterified, typically with ethanol (B145695), and then the 3,4-diol is protected as a ketal.
-
Epoxidation: The double bond in the cyclohexene ring is epoxidized using an oxidizing agent like m-CPBA.
-
Azide Introduction: The epoxide is opened with an azide source, such as sodium azide with ammonium (B1175870) chloride, to introduce the azido (B1232118) group at the C-5 position.
-
Reduction of Azide: The azide group is then reduced to an amine, for example, using H2 with a Lindlar catalyst.
-
Functional Group Manipulation: Further modifications are made to the C-3, C-4, and C-5 positions to generate the desired analogs.
In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[14][15][24][25]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., MES buffer with CaCl2, pH 6.5).
-
Prepare a stock solution of the MUNANA substrate.
-
Prepare serial dilutions of the test compounds (oseltamivir analogs) and a positive control (e.g., oseltamivir carboxylate).
-
Dilute the recombinant neuraminidase enzyme to an optimal concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the serially diluted test compounds.
-
Add the diluted neuraminidase enzyme to each well (except for substrate control wells).
-
Incubate the plate at room temperature for a set period (e.g., 45 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).
-
-
Data Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~355 nm, emission ~460 nm).
-
Subtract the background fluorescence from the substrate control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway: Neuraminidase Inhibition by Oseltamivir Analogs
References
- 1. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Oseltamivir analogs with potent anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo activities of T-705 and oseltamivir against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Oseltamivir Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oseltamivir (B103847) Phosphate (B84403), an ethyl ester prodrug, is a potent antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections. It is hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate, which selectively inhibits the neuraminidase enzyme of the influenza virus. Accurate and reliable analytical methods are crucial for the quality control of oseltamivir in bulk drug substances, pharmaceutical formulations, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of oseltamivir and its related substances. This document provides detailed application notes and protocols for the HPLC analysis of oseltamivir.
Section 1: HPLC Methods for Oseltamivir Phosphate Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of oseltamivir phosphate in various matrices. The selection of the method depends on the specific application, such as routine quality control, stability studies, or analysis in biological fluids.
Method 1: Isocratic RP-HPLC with UV Detection for Bulk Drug and Capsules
This method is suitable for the routine quality control of oseltamivir phosphate in bulk drug and capsule formulations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax CN (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol: 0.04 M Formic Acid (pH 3.0) (50:50, v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection | UV at 226 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Internal Standard | Sotalol Hydrochloride[1] |
| Retention Time (Oseltamivir) | ~3.40 min[1] |
| Retention Time (IS) | ~2.25 min[1] |
System Suitability: As per ICH guidelines, system suitability tests should be performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000[2] |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0%[2] |
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate oseltamivir from its degradation products, making it suitable for stability studies.
Chromatographic Conditions:
| Parameter | Condition |
| Column | X terra C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Octa-sulfonic acid: Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 237 nm |
| Injection Volume | Not Specified |
| Column Temperature | Room Temperature |
Validation Summary:
| Parameter | Result |
| Linearity Range | 100-1600 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| LOD | 2.98 µg/mL |
| LOQ | 9.98 µg/mL |
Method 3: RP-HPLC with Alkaline Mobile Phase
This method utilizes an alkaline mobile phase which can provide good peak shape for basic compounds like oseltamivir.[3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (designed for high pH)[3] |
| Mobile Phase | 30% Acetonitrile and 70% 0.05 M Bicarbonate Buffer (pH 10)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 220 nm and 254 nm[3] |
| Injection Volume | 2 µL[3] |
| Column Temperature | 30°C[3] |
| Retention Time | ~4 min[3][4] |
Section 2: Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for Method 1
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Oseltamivir Phosphate reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to obtain a final concentration of 100 µg/mL.
Internal Standard (IS) Solution Preparation:
-
Accurately weigh about 25 mg of Sotalol Hydrochloride into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute to obtain a working concentration of 100 µg/mL.
Sample Solution Preparation (from Capsules):
-
Weigh the contents of not fewer than 20 capsules and determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 75 mg of oseltamivir base into a 100 mL volumetric flask.[5]
-
Add about 50 mL of water and sonicate for 15 minutes to dissolve.[5]
-
Dilute to volume with water and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute a suitable aliquot of the filtrate with the mobile phase to obtain a final concentration of approximately 100 µg/mL of oseltamivir.
Protocol 2: HPLC System Setup and Analysis
-
System Preparation:
-
Set up the HPLC system according to the chromatographic conditions specified in the chosen method.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test:
-
Inject the standard solution five or six times.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas. The results must meet the acceptance criteria.
-
-
Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solution(s) in sequence.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the amount of Oseltamivir Phosphate in the sample using the peak area response of the sample and the standard.
-
Section 3: Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for Oseltamivir HPLC analysis.
Logical Relationship of System Suitability Tests
Caption: Decision flow for system suitability testing.
References
- 1. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: Quantification of Oseltamivir Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oseltamivir (B103847) Acid (Oseltamivir Carboxylate), the active metabolite of Oseltamivir, in human plasma. The protocol employs a straightforward sample preparation technique and utilizes a triple quadrupole mass spectrometer to achieve high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1][2]
Introduction
Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1] Following oral administration, it is rapidly and extensively converted by hepatic esterases to its active metabolite, Oseltamivir Acid (Oseltamivir Carboxylate).[1] Accurate quantification of Oseltamivir Acid in biological matrices is crucial for assessing the pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the determination of Oseltamivir Acid in human plasma using LC-MS/MS, a technique renowned for its specificity, sensitivity, and speed.
Experimental
Materials and Reagents
-
Oseltamivir Acid reference standard
-
Oseltamivir Acid-d3 or Oseltamivir Acid-C13-d3 (Internal Standard, IS)[2][3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant to inhibit esterase activity)[4][5]
Sample Preparation
A protein precipitation method is employed for sample preparation due to its simplicity and efficiency.[4]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 300 µL of a protein precipitation solution (acetonitrile or methanol) containing the internal standard (e.g., Oseltamivir Acid-d3 at 100 ng/mL).[4]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 16,000 x g for 8 minutes.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[4]
Alternatively, solid-phase extraction (SPE) can be utilized for cleaner extracts, especially when lower limits of quantification are required.[2][3][6]
Liquid Chromatography
Column: A C18 analytical column is suitable for the separation of Oseltamivir Acid. A common choice is a Symmetry C18, 100 mm x 4.6 mm, 5 µm column.[2][3]
Mobile Phase:
Gradient Conditions: A gradient elution can be optimized to ensure good peak shape and separation from endogenous plasma components. A typical run time is 2-4 minutes.[2][3][5]
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.6 | 70 | 30 |
| 1.5 | 0.6 | 30 | 70 |
| 2.0 | 0.6 | 30 | 70 |
| 2.1 | 0.6 | 70 | 30 |
| 3.5 | 0.6 | 70 | 30 |
Column Temperature: 40°C[5] Injection Volume: 10 µL[4]
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive[1][3] Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oseltamivir Acid | 285.1 | 138.1 |
| Oseltamivir Acid-d3 (IS) | 288.1 | 138.1 |
Note: The precursor ion for Oseltamivir (the prodrug) is m/z 313.1, and a common product ion is m/z 166.2. This method can be adapted to simultaneously quantify both the prodrug and its active metabolite.[2][3][6]
Results and Discussion
Linearity and Sensitivity
The method demonstrates excellent linearity over a wide concentration range. Typical calibration curves are linear from 2.0 ng/mL to 800 ng/mL for Oseltamivir Acid in human plasma.[2][3] The lower limit of quantification (LLOQ) is consistently achieved at 2.0 ng/mL, with some methods reporting LLOQs as low as 0.34 ng/mL.[4][7]
Precision and Accuracy
The intra- and inter-day precision and accuracy are well within the acceptable limits as per regulatory guidelines. The precision, expressed as the relative standard deviation (%RSD), is typically less than 15%, and the accuracy is within 85-115%.[4][5]
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Oseltamivir Acid | 2.0 - 800 | < 10% | < 10% | 95 - 105% |
Recovery
The extraction recovery of Oseltamivir Acid from human plasma is consistent and high, typically exceeding 90%.[2][3]
Workflow and Pathway Diagrams
Caption: A schematic of the sample preparation workflow.
Caption: The workflow of the LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Oseltamivir Acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. The method has been shown to be accurate and precise, meeting the requirements for pharmacokinetic and bioequivalence studies.[1]
References
- 1. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a liquid chromatographic-tandem mass spectrometric method for determination of oseltamivir and its metabolite oseltamivir carboxylate in plasma, saliva and urine. — GRAM Project [tropicalmedicine.ox.ac.uk]
Application Notes and Protocols for Oseltamivir Acid Hydrochloride Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Oseltamivir (B103847) Acid Hydrochloride solutions for research and development purposes. The information is compiled from various scientific sources to ensure accuracy and reliability in experimental settings.
Introduction
Oseltamivir is a potent antiviral drug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] It functions as a prodrug, which is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[3][4][5] This active metabolite acts as a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected host cells.[2][3][4][5][6] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus within the respiratory tract.[4][5] The preparation of standardized oseltamivir solutions is a critical first step for a variety of in vitro and in vivo studies, including antiviral assays, pharmacokinetic analysis, and formulation development.
Quantitative Data Summary
The following table summarizes the key quantitative data for Oseltamivir Phosphate (B84403), the commonly used salt for preparing oseltamivir solutions.
| Parameter | Value | Solvent/Conditions | Source |
| Molar Mass | 410.40 g/mol | - | [7] |
| Solubility in Water | Freely soluble; >500 mg/mL | Water | |
| ≥110 mg/mL | H₂O | [8] | |
| 30 mg/mL, clear | H₂O | [9] | |
| 1.6 g/L (estimated) | Water | [7] | |
| Solubility in DMSO | ~10 mg/mL | Dimethyl sulfoxide | [10] |
| ≥20.3 mg/mL | DMSO with gentle warming | [8] | |
| 2 mg/mL | DMSO at 25°C | ||
| Solubility in Ethanol | <1 mg/mL | Ethanol at 25°C | |
| ≥2.79 mg/mL | Ethanol with gentle warming and ultrasonic | [8] | |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | Phosphate-Buffered Saline | [10] |
| Storage Stability (Aqueous Solution) | Stable for 84 days | Refrigerated storage | [11][12] |
| Stable for 46 days at 25°C | Considering toxicological limit of isomer I | [11][12] | |
| Less stable in potable water (14 days) | Due to increasing pH | [11][12] | |
| Stability improved to 63 days in potable water | With addition of 0.1% anhydrous citric acid | [11][12] | |
| Storage (Solid Form) | ≥ 4 years | At -20°C | [10] |
Experimental Protocols
Preparation of a 1 mg/mL Oseltamivir Stock Solution in Water
This protocol describes the preparation of a standard 1 mg/mL stock solution of oseltamivir using Oseltamivir Phosphate.
Materials:
-
Oseltamivir Phosphate powder (purity ≥98%)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Pipettes
-
Magnetic stirrer and stir bar or vortex mixer
-
Spatula
-
Weighing paper
Procedure:
-
Weighing: Accurately weigh 10 mg of Oseltamivir Phosphate powder on an analytical balance.
-
Dissolution: Transfer the weighed powder into a 10 mL volumetric flask.
-
Solvent Addition: Add approximately 7 mL of high-purity water to the volumetric flask.
-
Mixing: Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder completely. Sonication can also be used to aid dissolution.
-
Volume Adjustment: Once the powder is fully dissolved, add high-purity water to bring the final volume to the 10 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container at 2-8°C. For long-term storage, it is advisable to prepare fresh solutions. Aqueous solutions are not recommended to be stored for more than one day.[10]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to prepare working concentrations for cell-based antiviral assays.
Materials:
-
1 mg/mL Oseltamivir stock solution
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Calculation: Determine the required final concentrations of oseltamivir for your experiment (e.g., ranging from nanomolar to micromolar concentrations).
-
Serial Dilution: Perform serial dilutions of the 1 mg/mL stock solution using the appropriate cell culture medium to achieve the desired final concentrations.
-
Example Dilution (for a 10 µg/mL working solution):
-
Pipette 100 µL of the 1 mg/mL stock solution into a sterile tube.
-
Add 9.9 mL of cell culture medium to the tube.
-
Vortex gently to mix. This will result in a 10 µg/mL working solution.
-
-
Sterilization: If required for your specific application, the final working solutions can be sterile-filtered using a 0.22 µm syringe filter.
-
Use: Use the freshly prepared working solutions immediately for your experiments.
Diagrams
Oseltamivir Mechanism of Action
Caption: Mechanism of action of Oseltamivir.
Experimental Workflow for Oseltamivir Solution Preparation
Caption: Workflow for preparing Oseltamivir solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. apexbt.com [apexbt.com]
- 9. Oseltamivir phosphate CAS#: 204255-11-8 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Assays Using Oseltamivir Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Oseltamivir (B103847) Acid Hydrochloride in cell culture-based assays for influenza virus research. Oseltamivir, an ethyl ester prodrug, is hydrolyzed to its active form, oseltamivir carboxylate, which is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] By blocking the function of neuraminidase, oseltamivir carboxylate prevents the release of newly formed viral particles from infected cells, thereby halting the spread of infection.[3][4]
Data Presentation
The following tables summarize the quantitative data from various in vitro studies on Oseltamivir Acid Hydrochloride (active form, oseltamivir carboxylate unless otherwise specified).
Table 1: Neuraminidase Inhibition Activity
| Compound | Virus Strain/Subtype | Assay Type | IC50 (nM) |
| Oseltamivir carboxylate | Influenza A/H1N1 | Fluorescence-based (MUNANA) | 0.5 - 2.0 |
| Oseltamivir carboxylate | Influenza A/H3N2 | Fluorescence-based (MUNANA) | 0.3 - 1.5 |
| Oseltamivir carboxylate | Influenza B | Fluorescence-based (MUNANA) | 2.0 - 8.0 |
| Oseltamivir carboxylate | Influenza A/NWS/33 (H1N1) | Chemiluminescence-based | 0.51 |
| Oseltamivir carboxylate | Influenza A/Victoria/3/75 (H3N2) | Chemiluminescence-based | 0.19 |
| Oseltamivir carboxylate | Influenza A/Duck/MN/1525/81 (H5N1) | Chemiluminescence-based | 0.70 |
Note: IC50 values can vary depending on the specific viral strain and assay conditions.[5][6]
Table 2: Antiviral Activity in Cell Culture
| Compound | Virus Strain/Subtype | Cell Line | Assay Type | EC50 |
| Oseltamivir carboxylate | Influenza A/NWS/33 (H1N1) | MDCK | Virus Yield Reduction | 0.141 ± 0.045 µM |
| Oseltamivir carboxylate | Influenza A/Victoria/3/75 (H3N2) | MDCK | Virus Yield Reduction | 0.090 ± 0.038 µM |
| Oseltamivir carboxylate | Influenza A/Duck/MN/1525/81 (H5N1) | MDCK | Virus Yield Reduction | 4.67 ± 1.12 µM |
| Oseltamivir | Seasonal H1N1 (2023) | MDCK | Cell Viability (MTT) | 0.41 µM to >800 µM |
| Oseltamivir carboxylate | A/Mississippi/3/2001 (H1N1) | NHBE | Plaque Reduction | Prophylactic: 0.0348 µM |
| Oseltamivir carboxylate | A/Mississippi/3/2001 (H1N1) | NHBE | Plaque Reduction | Therapeutic: 0.172 µM |
Note: EC50 represents the concentration required to inhibit 50% of the viral replication or cytopathic effect.[6][7][8]
Table 3: Cytotoxicity in Cell Culture
| Compound | Cell Line | Assay Type | CC50 |
| Oseltamivir | MDCK | MTT | >32 µM |
| Oseltamivir | A549 | MTT | 145.4 µg/ml |
| Oseltamivir derivatives | MDCK | MTT | Varied (some >100 µg/ml) |
Note: CC50 is the concentration that reduces cell viability by 50%.[6][9]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of oseltamivir carboxylate to inhibit the enzymatic activity of influenza neuraminidase using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5]
Materials:
-
This compound (or oseltamivir carboxylate)
-
Influenza virus stock of known titer
-
MUNANA substrate (e.g., 300 µM working solution)
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black 96-well plates
-
Fluorescence microplate reader (Ex: 355 nm, Em: 460 nm)
Protocol:
-
Prepare Oseltamivir Dilutions: Prepare a stock solution of oseltamivir carboxylate in Assay Buffer. Perform serial dilutions to create a range of concentrations (e.g., 0 nM to 30,000 nM) at 2x the final desired concentration.
-
Prepare Virus Dilution: Dilute the virus stock in Assay Buffer to a concentration that provides a robust and linear fluorescent signal during the assay incubation time. This optimal dilution should be predetermined in a separate virus titration experiment.
-
Assay Setup:
-
Add 50 µL of each oseltamivir dilution to the wells of a black 96-well plate.
-
Include control wells with 50 µL of Assay Buffer only (for 100% enzyme activity).
-
Add 50 µL of the diluted virus to each well.
-
Include background control wells with 50 µL of Assay Buffer instead of virus.
-
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes.
-
Substrate Addition: Add 50 µL of the MUNANA working solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Fluorescence: Measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of neuraminidase inhibition for each oseltamivir concentration relative to the no-drug control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay assesses the ability of oseltamivir to inhibit the replication of infectious virus, measured by the reduction in the number and/or size of plaques formed in a cell monolayer.[1][3]
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Infection Medium (e.g., DMEM with TPCK-trypsin)
-
Overlay Medium (e.g., DMEM with agarose (B213101) or Avicel and TPCK-trypsin)
-
Crystal Violet staining solution
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in tissue culture plates to form a confluent monolayer.
-
Virus Inoculation: Wash the cell monolayer with PBS. Inoculate the cells with a dilution of virus stock calculated to produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.
-
Oseltamivir Treatment:
-
Prepare serial dilutions of oseltamivir in the overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of oseltamivir to the respective wells.
-
Include a no-drug control well.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each oseltamivir concentration compared to the no-drug control. The EC50 is the concentration of oseltamivir that reduces the plaque number by 50%.[1]
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of oseltamivir on host cells by quantifying the metabolic activity of viable cells.[9]
Materials:
-
This compound
-
MDCK or A549 cells
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
Microplate spectrophotometer (read at ~570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Oseltamivir Treatment:
-
Prepare serial dilutions of oseltamivir in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of oseltamivir.
-
Include control wells with medium only (no drug).
-
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each oseltamivir concentration relative to the no-drug control. The CC50 is the concentration of oseltamivir that reduces cell viability by 50%.
Visualizations
Mechanism of Action and Signaling Pathways
Caption: Mechanism of action of oseltamivir and its interaction with host cell pathways.
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Logical Relationship of Antiviral and Cytotoxicity Assays
Caption: Relationship between antiviral efficacy, cytotoxicity, and the selectivity index.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontierspartnerships.org [frontierspartnerships.org]
Oseltamivir Acid Hydrochloride: Application Notes and Protocols for Experimental Influenza Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), an antiviral neuraminidase inhibitor, is a cornerstone in the management of influenza A and B virus infections.[1][2] Its active form, oseltamivir carboxylate, selectively targets the neuraminidase enzyme on the viral surface, which is crucial for the release of newly formed virions from infected host cells.[3][4] By inhibiting this enzyme, oseltamivir effectively halts the spread of the virus within the respiratory tract.[3][5] This document provides detailed application notes and experimental protocols for the use of oseltamivir acid hydrochloride in preclinical influenza research, catering to both in vitro and in vivo models.
Mechanism of Action
Oseltamivir phosphate (B84403) is a prodrug that is readily absorbed after oral administration and is extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2][3][5] This active form is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1][3] Neuraminidase is essential for cleaving sialic acid residues on the surface of host cells, a process necessary for the release of progeny virus particles.[3] By mimicking the natural substrate of neuraminidase, oseltamivir carboxylate binds to the enzyme's active site, preventing the release of new virions and thereby limiting the progression of the infection.[3]
Data Presentation: In Vitro Efficacy
The in vitro efficacy of oseltamivir is primarily assessed through neuraminidase inhibition assays (IC50) and cell-based antiviral assays (EC50). These values can vary depending on the influenza virus strain and the specific assay conditions.
Table 1: Neuraminidase Inhibition (IC50) of Oseltamivir Carboxylate
| Influenza Virus Subtype | Inhibitor | Mean IC50 (nM) |
| A/H1N1 | Oseltamivir carboxylate | 0.92 - 2.5[5][6] |
| A/H3N2 | Oseltamivir carboxylate | 0.43 - 0.96[5][6] |
| Influenza B | Oseltamivir carboxylate | 5.21 - 60[5][6] |
Data compiled from representative studies. Actual values may vary based on specific viral strains and assay conditions.[6]
Table 2: Antiviral Activity (EC50) of Oseltamivir in Cell Culture
| Influenza Virus Strain | Cell Line | Assay Type | EC50 (µM) |
| 2009 H1N1 Reference Strain | MDCK | Cell Viability Assay | 0.41[7] |
| Seasonal H1N1 (2023, susceptible) | MDCK | Cell Viability Assay | < 100[7] |
| Seasonal H1N1 (2023, reduced susceptibility) | MDCK | Cell Viability Assay | 100 - >800[7] |
EC50 values can be influenced by the viral strain's hemagglutinin (HA) and neuraminidase (NA) activities.[7][8]
Experimental Protocols
In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of oseltamivir to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[6][9] The presence of an inhibitor reduces the fluorescence signal.[9]
Materials:
-
Neuraminidase-containing sample (e.g., purified virus)
-
Oseltamivir carboxylate (active metabolite)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution
-
96-well black, flat-bottom plates
-
Fluorometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of oseltamivir carboxylate in assay buffer.
-
Plate Setup: Add diluted oseltamivir and a no-inhibitor control to the wells of a 96-well plate.[9]
-
Enzyme Addition: Add the diluted neuraminidase enzyme to each well (except for substrate controls).[9]
-
Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C.[6]
-
Reaction Termination: Add a stop solution to halt the enzymatic reaction.[6]
-
Fluorescence Reading: Measure the fluorescence using a fluorometer (excitation ~355 nm, emission ~460 nm).[6]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of oseltamivir required to reduce the number of viral plaques in a cell culture.
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) results in the formation of plaques (zones of cell death). The presence of an effective antiviral agent will reduce the number and size of these plaques.
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
Cell culture medium
-
Agarose overlay
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.[10]
-
Virus Infection: Infect the cell monolayer with a known titer of influenza virus.[10]
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an agar (B569324) overlay containing serial dilutions of oseltamivir.[10]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.[10]
-
Plaque Visualization: Remove the agar overlay and stain the cells with crystal violet to visualize and count the plaques.[10]
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to an untreated control. Determine the EC50 value using non-linear regression analysis.[10]
In Vivo Efficacy Studies in Animal Models
Mouse and ferret models are commonly used to evaluate the in vivo efficacy of oseltamivir.[11][12]
Animal Models:
-
Mice: BALB/c and DBA/2 mice are frequently used.[13][14] Mice are a cost-effective model, but human influenza viruses often require adaptation to cause disease.[12][14]
-
Ferrets: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms.[11][14][15]
General Protocol (Mouse Model):
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection: Anesthetize mice and intranasally infect them with a predetermined lethal or sub-lethal dose of influenza virus.[16]
-
Treatment: Administer oseltamivir orally (e.g., by gavage) at various doses and schedules (prophylactic or therapeutic). A common dose in mice is 10 mg/kg/day.[16]
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for up to 14 days.[17]
-
Viral Titer Determination: At selected time points, euthanize a subset of mice and collect lung tissue or bronchoalveolar lavage fluid (BALF) to determine viral titers by plaque assay or TCID50.[16]
-
Data Analysis: Compare survival curves, changes in body weight, and viral titers between treated and untreated groups.
Concluding Remarks
This compound remains a critical tool in both the clinical management and experimental study of influenza. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro and in vivo experiments to further elucidate the mechanisms of influenza pathogenesis and to evaluate the efficacy of oseltamivir and novel antiviral candidates. Careful consideration of the specific influenza strain, animal model, and assay conditions is essential for obtaining reproducible and translatable results.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza A Virus Mouse Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oseltamivir Acid Hydrochloride HPLC Method Technical Support Center
Welcome to the technical support center for Oseltamivir (B103847) Acid Hydrochloride HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your HPLC experiments in a question-and-answer format.
1. Peak Shape Problems: Why is my Oseltamivir peak tailing or fronting?
Peak tailing is a common issue in the HPLC analysis of basic compounds like Oseltamivir. It is often characterized by an asymmetric peak with a drawn-out tail.
-
Potential Causes:
-
Secondary Interactions: Interaction between the basic Oseltamivir molecule and acidic residual silanol (B1196071) groups on the silica-based column packing material is a primary cause of peak tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For a basic analyte like Oseltamivir, a mobile phase pH above its pKa (around 7.75) can sometimes improve peak symmetry.[2] However, operating silica-based columns at high pH can cause column degradation.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing. A void at the head of the column can also lead to peak shape issues.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If using a silica-based column, a lower pH (e.g., 2.5-3.0) can suppress the ionization of silanol groups, minimizing secondary interactions.[3][4]
-
Use a Deactivated Column: Employ a column with end-capping, which blocks the residual silanol groups.[1] C18 columns are commonly used and often preferred for good peak shape.[3]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine, can compete with Oseltamivir for the active silanol sites.[5]
-
Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.
-
Flush the Column: If contamination is suspected, flush the column according to the manufacturer's instructions. If a void has formed, replacing the column may be necessary.[1]
-
2. Retention Time Variability: Why is the retention time of my Oseltamivir peak shifting?
Inconsistent retention times can compromise the reliability of your analytical method.
-
Potential Causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent ratios, can lead to shifts in retention time.[6]
-
Column Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability.
-
Pump and Flow Rate Issues: An improperly functioning HPLC pump can deliver an inconsistent flow rate, causing retention times to drift. Leaks in the system can also affect the flow rate.[1]
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before starting a sequence of injections can result in drifting retention times.
-
-
Troubleshooting Steps:
-
Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and use a calibrated pH meter. Manually preparing the mobile phase can help identify issues with the online mixing device of the HPLC.[6]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
Check the HPLC System: Prime the pump to remove any air bubbles and check for leaks in the system, especially around fittings.[1]
-
Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your samples. Monitor the baseline until it is stable.
-
3. Extraneous Peaks: I'm seeing ghost peaks or unexpected peaks in my chromatogram. What could be the cause?
The appearance of unexpected peaks can interfere with the quantification of Oseltamivir and its impurities.
-
Potential Causes:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation can appear as peaks in the chromatogram.
-
Sample Carryover: Residue from a previous injection remaining in the injector or column can elute in a subsequent run, appearing as a ghost peak.
-
Degradation of Oseltamivir: Oseltamivir is susceptible to degradation under certain conditions (e.g., acidic or alkaline hydrolysis, oxidation), leading to the formation of degradation products that will appear as separate peaks.[3]
-
Excipient Interference: In the analysis of pharmaceutical formulations, excipients from the capsule or tablet may co-elute with the analyte or appear as separate peaks.[3]
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (your mobile phase or sample diluent) to see if the ghost peaks are present. If so, the source is likely the mobile phase or the HPLC system itself.
-
Use High-Purity Solvents: Always use HPLC-grade solvents for mobile phase and sample preparation.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover between injections.
-
Investigate Degradation: If degradation is suspected, prepare fresh samples and protect them from harsh conditions. Forced degradation studies can help identify potential degradation products.[3]
-
Check for Excipient Interference: Analyze a placebo sample (containing all excipients but no active ingredient) to identify any peaks originating from the formulation.[3]
-
Quantitative Data Summary
The following tables summarize typical parameters for Oseltamivir Acid Hydrochloride HPLC analysis based on published methods.
Table 1: Typical Chromatographic Conditions
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile/Methanol (B129727) and a buffer (e.g., phosphate (B84403), formic acid) | [3][7] |
| pH | 2.5 - 3.0 (for silica (B1680970) columns) | [3][4] |
| Flow Rate | 1.0 - 1.2 mL/min | [3][7] |
| Detection Wavelength | 215 - 226 nm | [3][7] |
| Column Temperature | Ambient or 30°C | [2] |
| Injection Volume | 10 - 20 µL | [2][3] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Reference |
| Tailing Factor (Asymmetry) | Not more than 2.0 (often closer to 1.0) | [3] |
| Theoretical Plates | > 2000 | [3] |
| %RSD for Peak Area (Repeatability) | Not more than 2.0% | [3] |
| Resolution (between Oseltamivir and impurities) | Not less than 1.5 | [3] |
Detailed Experimental Protocol
This section provides a detailed methodology for a standard HPLC analysis of this compound.
1. Mobile Phase Preparation (Example)
-
Buffer Preparation (pH 2.5): Prepare a 1% solution of orthophosphoric acid in HPLC-grade water. Adjust the pH to 2.5 if necessary.
-
Mobile Phase Composition: Mix the prepared buffer and methanol in a ratio of 55:45 (v/v).[3]
-
Degassing: Degas the mobile phase using a vacuum degasser or by sonication for at least 15 minutes before use.[8]
2. Standard Solution Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Oseltamivir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1.5 - 12 µg/mL).[8]
3. Sample Preparation (from Capsules)
-
Sample Stock Solution: Take the contents of 20 capsules, determine the average weight, and accurately weigh a portion of the mixed powder equivalent to a specific amount of Oseltamivir.[8] Dissolve this in a known volume of mobile phase.
-
Sample Working Solution: Dilute the stock solution to a concentration that falls within the range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm nylon syringe filter before injection to remove any particulate matter.[3]
4. HPLC System Parameters
-
Set the HPLC system parameters as outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve, followed by the sample solutions.
Visualizations
General HPLC Troubleshooting Workflow
Caption: A general workflow for troubleshooting common HPLC issues.
Logical Relationship for Peak Tailing
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iglobaljournal.com [iglobaljournal.com]
Technical Support Center: Oseltamivir Acid Hydrochloride in In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Oseltamivir (B103847) Acid Hydrochloride in in vitro assays. Find answers to frequently asked questions and troubleshooting tips to ensure the successful preparation and application of this antiviral compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oseltamivir Acid Hydrochloride and how does it differ from Oseltamivir Phosphate (B84403)?
A1: this compound is the hydrochloride salt of oseltamivir acid (also known as oseltamivir carboxylate), the active metabolite of the prodrug Oseltamivir Phosphate.[1][2] Oseltamivir Phosphate is administered orally and is converted by esterases in the liver to its active form, oseltamivir acid, which inhibits the neuraminidase enzyme of influenza A and B viruses.[3][4] For in vitro assays, this compound or oseltamivir carboxylate is often used directly as it does not require metabolic activation.
Q2: What is the primary mechanism of action of Oseltamivir?
A2: Oseltamivir is a potent and selective competitive inhibitor of the neuraminidase enzyme, which is a glycoprotein (B1211001) on the surface of the influenza virus.[1][3] This enzyme is crucial for the release of newly formed viral particles from infected host cells. By blocking the action of neuraminidase, oseltamivir prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of new virions at the cell surface and preventing their release and subsequent infection of other cells.[2][5]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in several common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is frequently used. It is also soluble in aqueous solutions such as Phosphate-Buffered Saline (PBS) and water. The choice of solvent will depend on the specific requirements of your in vitro assay and the desired final concentration.
Q4: What is a typical working concentration for this compound in cell-based antiviral assays?
A4: The effective concentration of oseltamivir can vary depending on the influenza virus strain and the specific cell line used. However, typical working concentrations in cell culture-based assays, such as plaque reduction assays or neuraminidase inhibition assays, range from nanomolar (nM) to low micromolar (µM).[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[7] Aqueous solutions are generally less stable and it is advisable to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, refrigeration at 2-8°C is recommended, but stability should be verified for the intended duration of storage.[8][9] Repeated freeze-thaw cycles should be avoided.
Solubility Data
The solubility of this compound and its related forms can vary depending on the solvent and environmental conditions. The following tables summarize available quantitative data.
Table 1: Solubility of Oseltamivir Acid
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Water | 57 | 200.45 | [10] |
| Ethanol | 14 | 49.23 | [10] |
| DMSO | 6 | 21.1 | [10] |
Table 2: Solubility of this compound in DMSO
| Compound | Approximate Solubility in DMSO | Reference |
| This compound | 10 mM |
Note: The molecular weight of Oseltamivir Acid is 284.35 g/mol and this compound is 320.81 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.208 mg of this compound (Molecular Weight: 320.81 g/mol ).
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in your cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to your experimental wells containing pre-warmed cell culture medium to achieve the desired final concentration. For instance, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[11]
Troubleshooting Guide
Issue: Precipitation is observed when preparing the working solution in aqueous buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous solution can cause the compound to "crash out" of solution. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in the aqueous buffer or medium before making the final dilution. Add the compound dropwise while gently mixing.[12] |
| Low Temperature of Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium or buffers when preparing your working solutions.[12] |
| pH of the Solution | The solubility of this compound can be pH-dependent. A significant change in pH upon dilution into the final buffer could lead to precipitation. Oseltamivir has been shown to be less stable in solutions with increasing pH.[8] | Ensure the pH of your final solution is compatible with the compound's stability. The addition of a small amount of citric acid has been shown to improve the stability of oseltamivir in aqueous solutions.[8] |
| Interaction with Media Components | Components in complex cell culture media, such as salts or proteins, may interact with the compound and reduce its solubility. For instance, a white precipitate of calcium phosphate has been observed in oseltamivir solutions prepared with potable water.[8] | If precipitation persists, consider using a simpler, serum-free medium for the initial dilution steps. You can also try using a different basal medium. |
Visualizations
Caption: Mechanism of action of Oseltamivir in inhibiting influenza virus release.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing O-Acetyl-Oseltamivir for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Oseltamivir (B103847) Acid Hydrochloride in cell-based assays. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Oseltamivir Acid and how does it work?
A: Oseltamivir Acid, also known as oseltamivir carboxylate, is the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®).[1][2][3] Its mechanism of action is the potent and selective inhibition of the neuraminidase (NA) enzyme on the surface of influenza A and B viruses.[1][4][5] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the NA enzyme, Oseltamivir Acid prevents viral release, thereby halting the spread of the infection within the host.[2][4][6]
Q2: What is the difference between Oseltamivir Phosphate and Oseltamivir Acid for in vitro work?
A: Oseltamivir Phosphate is an inactive prodrug that requires in vivo hydrolysis by enzymes (esterases), primarily in the liver, to be converted into its active form, Oseltamivir Acid (oseltamivir carboxylate).[1][6][7] For cell-based assays, it is highly recommended to use Oseltamivir Acid directly, as cultured cells may lack the specific esterases to efficiently convert the prodrug, leading to inaccurate assessments of antiviral potency.[8]
Q3: What is a typical starting concentration range for my cell-based assay?
A: The effective concentration of Oseltamivir Acid is highly potent and typically falls within the low nanomolar (nM) to micromolar (µM) range.
-
For Neuraminidase Inhibition Assays (IC50): The 50% inhibitory concentration is very low, often in the range of 0.1 nM to 60 nM, depending on the influenza strain.[6][9]
-
For Antiviral Assays (EC50) like Plaque Reduction: A good starting point is a serial dilution covering a range from 1 nM to 10 µM.[10][11] Published studies have used specific concentrations such as 10 nM, 100 nM, and up to 100 µM for various experimental setups.[12][13]
Q4: How should I prepare my stock solution?
A: Oseltamivir Acid Hydrochloride is soluble in several common laboratory solvents.
-
DMSO: ~6 mg/mL[9][14] For cell-based assays, preparing a concentrated stock solution (e.g., 10 mM) in sterile DMSO is a common practice. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤0.1%.
Q5: At what concentration does Oseltamivir Acid become cytotoxic?
A: Oseltamivir and its active metabolite generally exhibit low cytotoxicity. Studies on various cell lines, including Madin-Darby Canine Kidney (MDCK) cells, have shown no detectable cytotoxic effects at concentrations up to 100 µM.[15] One study on A549 cells reported a 50% cytotoxic concentration (CC50) of 145.4 µg/mL.[16] However, it is always crucial to determine the CC50 for your specific cell line and assay conditions as a preliminary step.
Troubleshooting Guide
Problem: I'm not seeing any inhibition of viral replication.
-
Is the correct form of the drug being used? Ensure you are using Oseltamivir Acid (carboxylate), not the Oseltamivir Phosphate prodrug, for direct application in cell culture.[1][8]
-
Is the viral strain resistant? Some influenza strains possess mutations (e.g., H274Y in N1) that confer resistance to oseltamivir.[4][12] Verify the susceptibility of your viral strain or test against a known sensitive control strain.
-
Is the concentration too low? Although potent, the effective concentration can vary between virus subtypes. Perform a dose-response experiment across a wider range (e.g., 0.1 nM to 10 µM) to determine the EC50.
-
Has the compound degraded? Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]
Problem: I'm observing high cytotoxicity in my uninfected control cells.
-
Could it be solvent toxicity? If using a solvent like DMSO, ensure the final concentration in your wells is below the toxic threshold for your cell line (usually <0.1%). Run a "vehicle control" with only the solvent to test this.[12]
-
Is the compound concentration too high? Although Oseltamivir Acid has a high therapeutic index, exceedingly high concentrations can be toxic.[15] It is essential to perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic working range.
-
Are the cells healthy? Ensure cells are healthy, within a low passage number, and seeded at the correct density. Over-confluent or unhealthy cells can be more susceptible to chemical insults.
Problem: My results are inconsistent between experiments.
-
Is cell seeding density consistent? Variations in cell number can significantly affect assay outcomes. Always perform an accurate cell count before seeding plates and ensure even cell distribution in the wells.
-
Are reagents and virus titers consistent? Use the same lot of media, supplements, and reagents where possible. Viral stock titers can change with storage; re-titer your virus stock periodically.
-
Is there a pipetting error? Inaccurate pipetting, especially during serial dilutions, is a major source of variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Data Presentation
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of Oseltamivir Acid Against Neuraminidase of Various Influenza Strains
| Influenza Strain | Mean IC50 (nM) |
|---|---|
| Influenza A/H1N1 | 1.34 - 2.5[6][17] |
| Influenza A/H3N2 | 0.67 - 0.96[6][17] |
| Influenza A/H1N2 | 0.9[17] |
| Influenza B | 13 - 60[6][17] |
Table 2: Cytotoxicity (CC50) of Oseltamivir
| Cell Line | Compound Form | CC50 | Reference |
|---|---|---|---|
| MDCK, MRC-5, VERO, MK, 293 | Oseltamivir | > 100 µM | [15] |
| A549 | Oseltamivir | 145.4 µg/mL | [16] |
| MDCK | Oseltamivir | 0.5 mg/mL |[18] |
Table 3: Solubility of Oseltamivir Acid (Carboxylate)
| Solvent | Solubility |
|---|---|
| Water | 57 mg/mL (200.45 mM)[9][14] |
| Ethanol | 14 mg/mL (49.23 mM)[9][14] |
| DMSO | 6 mg/mL (21.1 mM)[9][14] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol assesses the effect of Oseltamivir Acid on cell viability.
-
Cell Seeding: Seed cells (e.g., MDCK, A549) in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂.[12][19]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the corresponding compound dilutions. Include "cells only" (untreated) and "medium only" (blank) controls. Incubate for the duration of your planned antiviral assay (e.g., 48-72 hours).[20]
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[21][22]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[21] Allow the plate to stand overnight in the incubator or mix thoroughly.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21][22]
-
Calculation: Calculate cell viability as a percentage relative to the untreated cells. The CC50 is the concentration that reduces cell viability by 50%, determined by plotting a dose-response curve.[23]
Protocol 2: Fluorometric Neuraminidase (NA) Inhibition Assay
This protocol measures the direct inhibitory effect of Oseltamivir Acid on viral neuraminidase activity.
-
Reagent Preparation:
-
Assay Setup: In a black 96-well plate, add 25 µL of the serially diluted Oseltamivir Acid.[26]
-
Virus Addition: Add 50 µL of diluted virus preparation (pre-titrated to determine optimal NA activity) to each well.[24] Include controls for 100% activity (virus, no inhibitor) and background (no virus).
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[24]
-
Substrate Addition: Initiate the reaction by adding 25 µL of MUNANA substrate.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[24]
-
Reaction Termination: Stop the reaction by adding 100 µL of a stop solution (e.g., ethanol/NaOH mixture).[24][25]
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[24]
-
Calculation: Determine the percent inhibition for each concentration relative to the "100% activity" control. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[27]
Protocol 3: Plaque Reduction Assay
This assay quantifies the ability of Oseltamivir Acid to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., MDCK) in 6-well or 12-well plates and incubate overnight.[12][28]
-
Virus Preparation: Prepare 10-fold serial dilutions of your influenza virus stock in serum-free medium.
-
Infection: Wash the cell monolayers with PBS, then inoculate with a volume of virus dilution calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.[12]
-
Treatment Overlay: During the incubation, prepare an overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose) supplemented with TPCK-treated trypsin. For treatment wells, add the desired final concentrations of Oseltamivir Acid to the overlay.
-
Overlay Application: After the 1-hour adsorption period, aspirate the virus inoculum and add the prepared overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible. Do not disturb the plates during this time.[29]
-
Plaque Visualization: Aspirate the overlay and fix the cells (e.g., with 4% formaldehyde). Stain the cell monolayer with a solution like 0.1% crystal violet to visualize and count the plaques.[30]
-
Calculation: Count the number of plaques in each well. The percent inhibition is calculated relative to the "virus only" control wells. The EC50 is the concentration of Oseltamivir Acid that reduces the number of plaques by 50%.[29]
Visual Guides
Mechanism of Action and Experimental Workflow
Troubleshooting Logic
References
- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. wdch10.laphil.com [wdch10.laphil.com]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. selleckchem.com [selleckchem.com]
- 10. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Combinations of oseltamivir and peramivir for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Influenza virus plaque assay [protocols.io]
- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Oseltamivir Acid Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield in the synthesis of Oseltamivir Acid Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My overall yield for the Oseltamivir synthesis is significantly lower than reported in the literature. What are the common contributing factors?
A1: Low overall yield in Oseltamivir synthesis can stem from several factors throughout the multi-step process. Key areas to investigate include:
-
Starting Material Quality: The purity of the initial starting material, such as (-)-shikimic acid or a synthetic equivalent, is crucial. Impurities can interfere with catalytic processes and lead to side reactions.[1]
-
Reagent Stability and Handling: Certain reagents used in the synthesis are sensitive to moisture and air. For example, trimethylsilylphthalimide (TMS-phthalimide) can hydrolyze to the unreactive phthalimide, leading to low conversion.[2] Ensure all reagents are handled under anhydrous conditions and stored appropriately.
-
Reaction Conditions: Each step has optimal conditions for temperature, pressure, and reaction time. Deviations can lead to the formation of byproducts and incomplete reactions. For instance, high temperatures during the azidation of mesyl shikimate can promote the formation of an aromatic side product, ethyl 3-azidobenzoate.[3]
-
Purification Methods: Inefficient purification at each step can result in the carryover of impurities that may poison catalysts or interfere with subsequent reactions. Re-evaluate your crystallization, chromatography, and extraction procedures.
-
Use of Hazardous Reagents: The traditional Roche synthesis involves the use of potentially explosive azide (B81097) reagents.[1][4] Mishandling or impure azides can lead to safety incidents and reduced yields. Alternative azide-free routes have been developed to mitigate these risks.[4]
Specific Reaction Steps
Q2: I am experiencing poor yield in the azide opening of the epoxide intermediate in the Roche synthesis. How can I improve this?
A2: The regioselective opening of the epoxide with an azide nucleophile is a critical step. To improve the yield:
-
Control of pH: The reaction is sensitive to pH. The use of an ammonium (B1175870) chloride buffer is common to maintain optimal conditions.[5]
-
Solvent System: A mixture of water and an organic solvent like acetone (B3395972) is typically used to ensure the solubility of both the epoxide and the azide salt.[5]
-
Temperature and Reaction Time: The reaction is often heated to reflux for an extended period (e.g., 16 hours) to ensure complete conversion.[5] Monitor the reaction by TLC or HPLC to determine the optimal time.
-
Purity of Sodium Azide: Ensure the sodium azide used is of high purity and handled with appropriate safety precautions as it is highly toxic and potentially explosive.[4]
Q3: My palladium-catalyzed asymmetric allylic alkylation (AAA) reaction shows low conversion and/or poor enantioselectivity. What are the possible causes and solutions?
A3: This key transformation, often used in alternative synthetic routes, can be challenging. Here are some troubleshooting tips:
-
Ligand Selection: The choice of the chiral ligand is critical for achieving high enantioselectivity. The (R,R)-Trost ligand is commonly used.[5]
-
Nucleophile Reactivity: As mentioned, the hydrolysis of TMS-phthalimide is a common issue.[2] To circumvent this, you can:
-
Catalyst Loading and Purity: Ensure the palladium catalyst, such as allylpalladium chloride dimer, is active and used at the correct loading.[5]
-
Solvent and Concentration: The reaction is typically run in an anhydrous aprotic solvent like THF. The concentration can also influence the reaction rate and selectivity.[2]
Q4: I am struggling with the formation of byproducts during the acylation step. How can I increase the yield of the desired N-acetylated product?
A4: Byproduct formation during acylation can be minimized by optimizing the reaction conditions:
-
Reagent Choice: Acetic anhydride (B1165640) is commonly used as the acetylating agent. The choice of base is also important; pyridine (B92270) is often used.[2]
-
Temperature: Elevated temperatures can be necessary to drive the reaction to completion. The use of a microwave reactor at 150°C has been shown to significantly improve the yield from 54% to 84%.[2]
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction.[2]
Quantitative Data on Oseltamivir Synthesis Routes
The following tables summarize the efficiency of various synthetic routes to Oseltamivir, providing a basis for comparison.
Table 1: Comparison of Major Synthetic Routes
| Parameter | Route 1: Shikimic Acid (Roche) | Route 2: Diels-Alder (Corey) | Route 3: Diethyl D-tartrate (Azide-Free) |
| Starting Material | (-)-Shikimic Acid | Furan, Ethyl Acrylate | Diethyl D-tartrate |
| Number of Steps | ~10-12[5][6] | ~11[6] | 11[6] |
| Overall Yield | 17-22%[1][6] | ~27%[6] | Competitive (not explicitly stated)[6] |
| Key Transformations | Epoxidation, Azide opening[6] | Asymmetric Diels-Alder[6] | Asymmetric aza-Henry, Domino nitro-Michael/HWE[6] |
| Use of Hazardous Reagents | Azides[6] | Avoids azides[6] | Azide-free[6] |
| Starting Material Cost | High and variable[6] | Low[6] | Inexpensive and abundant[6] |
Table 2: Optimization of Acylation Reaction [2]
| Entry | Conditions | Result |
| 1 | 10 equiv. AcCl, 10 equiv. DMAP, DMF, rt | Starting material + elimination |
| 2 | 10 equiv. Ac₂O, 10 equiv. DMAP, Py, rt | Starting material |
| 3 | 3 equiv. DMAP, 0.1 M in Ac₂O, 120 °C, 4 hr | 54% product + starting material |
| 4 | 1 equiv. DMAP, 10 equiv. Py, 0.1 M in Ac₂O, 120 °C, 3 h | 64% product + 36% starting material |
| 5 | 1 equiv. DMAP, 10 equiv. Py, 0.1 M in Ac₂O, 120 °C, overnight | 74% product |
| 6 | 2 equiv. DMAP, 20 equiv. Py, 0.1 M in Ac₂O, MW 150 °C, 1 h | 84% product |
Experimental Protocols
Protocol 1: Roche Industrial Process - Azide Opening of Epoxide [5]
Reaction: Regioselective opening of a key epoxide intermediate with an azide nucleophile.
Procedure:
-
Dissolve the epoxide intermediate (1.0 eq) in a mixture of water and acetone.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the mixture to reflux for 16 hours.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
The resulting azido-diol is typically of sufficient purity to be carried forward without further purification.
Note: This reaction involves azides, which are potentially explosive and require appropriate safety precautions.[5]
Protocol 2: Trost Synthesis - Palladium-Catalyzed Asymmetric Allylic Alkylation [5]
Reaction: Desymmetrization of a racemic allylic lactone using a palladium catalyst with a chiral ligand and trimethylsilylphthalimide as the nucleophile.
Procedure:
-
To a solution of the racemic lactone (1.0 eq), (R,R)-Trost ligand (0.025 eq), and trimethylsilylphthalimide (1.2 eq) in THF, add allylpalladium chloride dimer (0.01 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent, and dissolve the resulting residue in ethanol (B145695) and aqueous HCl.
-
Stir for 1 hour to effect esterification.
-
Neutralize the mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: High-level overview of the Roche and an alternative Trost synthetic route to Oseltamivir.
References
Oseltamivir Acid Hydrochloride Degradation Product Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Oseltamivir (B103847) Acid Hydrochloride and its degradation products.
Frequently Asked Questions (FAQs)
1. What are the typical degradation pathways for Oseltamivir Acid Hydrochloride?
This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[1][2][3][4]
-
Acidic Hydrolysis: Oseltamivir is particularly unstable in acidic conditions, leading to the formation of multiple degradation products.[1][5] Studies have shown significant degradation with 1.0 N HCl at 80°C.[1]
-
Alkaline Hydrolysis: Degradation also occurs under basic conditions, for example, with 0.1 N NaOH at 80°C, resulting in several degradants.[1][3]
-
Oxidative Degradation: Exposure to oxidative stress, such as 3% hydrogen peroxide at 80°C, can cause substantial degradation.[1]
-
Thermal Degradation: While generally more stable to heat than to hydrolysis or oxidation, thermal stress can still lead to some degradation.[2]
-
Photolytic Degradation: Oseltamivir appears to be relatively stable under light exposure.[1]
2. What are the major degradation products of Oseltamivir?
Forced degradation studies have identified several degradation products. Under hydrolytic (acid and alkaline) stress, five main degradation products, designated as Os I to Os V, have been characterized.[6] These include products of N,N-acyl migration and hydrolysis of the ester and amide functionalities.[6] Two of these, Os IV and Os V, were previously unreported.[6]
3. What is a suitable stability-indicating analytical method for Oseltamivir and its degradation products?
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique.[1][2][4][7] A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification.[2][8]
Troubleshooting Guide
Issue 1: Poor separation of Oseltamivir from its degradation products.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[1] Different ratios can significantly alter the retention times and resolution of peaks.
-
Adjust pH: The pH of the mobile phase buffer is critical for the separation of ionizable compounds like Oseltamivir and its acidic or basic degradants. Experiment with a pH range around the pKa values of the analytes. A buffer at pH 2.5 has been used successfully.[1][5]
-
Change Column: If optimization of the mobile phase is insufficient, consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.[1]
-
Issue 2: Inconsistent retention times.
-
Possible Cause: Fluctuation in column temperature, mobile phase composition, or flow rate.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[8]
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.
-
Check Pump Performance: Verify that the HPLC pump is delivering a constant and accurate flow rate.
-
Issue 3: Extraneous peaks in the chromatogram.
-
Possible Cause: Contamination from solvents, glassware, or the sample matrix.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents are of HPLC grade or higher.
-
Clean Glassware Thoroughly: Use a rigorous cleaning procedure for all glassware.
-
Run a Blank: Inject a blank sample (diluent only) to identify any peaks originating from the solvent or system.
-
Filter Samples: Filter all samples through a 0.45 µm filter before injection to remove particulate matter.[1]
-
Issue 4: Low sensitivity for degradation products.
-
Possible Cause: Inappropriate detection wavelength or low concentration of impurities.
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: While Oseltamivir is often monitored at around 215 nm or 220 nm, some degradation products may have different absorption maxima.[1][2][8] Analyze the UV spectra of the stressed samples to identify a wavelength that provides a good response for both the parent drug and its degradants.
-
Increase Injection Volume: A larger injection volume can increase the response for low-level impurities.
-
Concentrate the Sample: If possible, concentrate the sample to increase the concentration of the degradation products.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to forced degradation as per ICH guidelines.[2][9]
1. Acid Hydrolysis:
-
Treat 1 mg/mL of Oseltamivir solution with 1.0 N HCl.
-
Heat at 80°C for 30 minutes.[1]
-
Neutralize the solution with an appropriate amount of 1.0 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
2. Alkaline Hydrolysis:
-
Treat 1 mg/mL of Oseltamivir solution with 0.1 N NaOH.
-
Heat at 80°C for 10 minutes.[1]
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Oxidative Degradation:
-
Treat 1 mg/mL of Oseltamivir solution with 3% v/v H2O2.
-
Heat at 80°C for 2 hours.[1]
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
4. Thermal Degradation:
-
Expose the solid drug substance to 60°C for 24 hours.
-
Dissolve and dilute to a final concentration of 100 µg/mL with the mobile phase.
5. Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and sunlight for a specified period.[1]
-
Dissolve and dilute to a final concentration of 100 µg/mL with the mobile phase.
Stability-Indicating HPLC Method
This is an example of a validated HPLC method for the analysis of Oseltamivir and its degradation products.[1][2][4][5]
| Parameter | Condition |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[1][5] or Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2][4][7] |
| Mobile Phase | Buffer (pH 2.5) : Methanol (55:45, v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1][2][4][5] |
| Detection | UV at 215 nm[1][2][4][5] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[2][4] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Oseltamivir Phosphate (B84403).
| Stress Condition | Reagent and Conditions | % Degradation | Number of Degradation Products | Major Degradation Product(s) (RRT) | Reference |
| Acidic Hydrolysis | 1.0 N HCl, 80°C, 30 min | 74% | >11 | 12.22% (0.34), 7.71% (0.91) | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 10 min | 85.2% | 6 | Not specified | [1] |
| Oxidative Degradation | 3% v/v H2O2, 80°C, 2 hrs | 96.96% | Not specified | 1.5% (0.91) | [1] |
| Photolytic Degradation | UV light and sunlight | 1.1% | Not specified | Not applicable | [1] |
Table 2: System Suitability Parameters for a Validated HPLC Method.
| Parameter | Acceptance Criteria | Typical Result | Reference |
| Theoretical Plates | >2000 | 8587 (for Oseltamivir) | [1] |
| Tailing Factor | ≤2 | 1.198 (for Oseltamivir) | [1] |
| Resolution | >1.5 | 8.0 (between Oseltamivir and nearest impurity) | [1] |
| %RSD of Peak Area | ≤2% | 1.6% | [1] |
Visualizations
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 5. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 6. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 8. rjpbcs.com [rjpbcs.com]
- 9. pnrjournal.com [pnrjournal.com]
Troubleshooting inconsistent results in Oseltamivir Acid Hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oseltamivir (B103847) Acid Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of inconsistent results in Oseltamivir synthesis?
A1: Inconsistent results in Oseltamivir synthesis often stem from several key areas:
-
Starting Material Purity: The purity of the initial starting material, most commonly (-)-shikimic acid, is critical. Impurities in the starting material can lead to side reactions and the formation of hard-to-remove byproducts.
-
Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial. Even minor deviations can significantly impact yield and purity. For example, high temperatures during the azidation of mesyl shikimate can promote the formation of the side product ethyl 3-azidobenzoate.[1]
-
Moisture and Air Sensitivity: Certain steps in the synthesis may be sensitive to moisture and air. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent side reactions and degradation of intermediates.
-
Purification and Crystallization: Inefficient purification or crystallization can lead to the inclusion of impurities in the final product. The choice of solvent, cooling rate, and agitation are all critical factors in obtaining a high-purity product.
-
Formation of Chiral Isomers: Oseltamivir has three stereocenters, meaning eight possible stereoisomers exist. Improper control of stereochemistry during the synthesis can lead to the formation of undesired isomers, which can be difficult to separate.[2]
Q2: My Oseltamivir phosphate (B84403) product has low purity after crystallization. What are the likely causes and how can I improve it?
A2: Low purity after crystallization can be attributed to several factors:
-
Incomplete Reaction or Presence of Side Products: If the preceding reaction did not go to completion or produced significant side products, these impurities may co-crystallize with the desired product. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Incorrect Crystallization Solvent: The choice of solvent is critical. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at low temperatures. Common solvents for Oseltamivir phosphate recrystallization include water, ethanol (B145695), methanol (B129727), or mixtures thereof.[3]
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. A slow and controlled cooling process is recommended to allow for the formation of pure crystals.
-
Insufficient Agitation: Proper agitation during crystallization can help to produce more uniform crystals and prevent the incorporation of impurities.
-
Contamination: Ensure all glassware and equipment are scrupulously clean to avoid introducing contaminants.
To improve purity, consider re-crystallizing the product. One reported method involves dissolving the crude product in water or an alcohol/water mixture, treating with activated carbon to remove colored impurities, filtering, and then allowing the solution to cool slowly to induce crystallization.[3]
Q3: I am observing unexpected peaks in my HPLC analysis of Oseltamivir. What could they be?
A3: Unexpected peaks in an HPLC chromatogram of Oseltamivir can be due to a variety of substances:
-
Degradation Products: Oseltamivir is susceptible to degradation under stress conditions such as acidic, basic, and oxidative environments.[4][5][6] Common degradation products include Oseltamivir Carboxylate (the active metabolite) and various isomers formed through N,N-acyl migration.[6]
-
Process-Related Impurities: These are impurities that arise from the synthetic process itself. They can include unreacted starting materials, intermediates, reagents, or byproducts from side reactions.
-
Chiral Isomers: The presence of other stereoisomers of Oseltamivir will result in distinct peaks if a chiral HPLC method is used.
-
Excipients (if analyzing a formulated product): If you are analyzing a pharmaceutical formulation, peaks from excipients may be present.
To identify the unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the molecular weight of the impurities, providing clues to their structure.
Troubleshooting Guides
Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of Oseltamivir from shikimic acid. | Incomplete reaction at one or more steps. | Monitor each reaction step by TLC or HPLC to ensure completion before proceeding to the next step. Adjust reaction times or temperatures as needed based on literature protocols. |
| Formation of side products. | Optimize reaction conditions to minimize side reactions. For example, in the azidation step, lower temperatures can reduce the formation of aromatic byproducts.[1] | |
| Loss of product during workup and purification. | Ensure efficient extraction and minimize transfers between flasks. Use a minimal amount of ice-cold solvent for rinsing during filtration to reduce product loss.[7][8][9] | |
| Difficulty in crystallizing Oseltamivir phosphate. | Solution is not saturated. | If no crystals form upon cooling, the solution may be too dilute. Re-heat the solution to evaporate some of the solvent and then cool again.[8] |
| Supersaturation. | If the solution is supersaturated but no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of Oseltamivir phosphate.[7] | |
| Presence of impurities inhibiting crystallization. | If the crude product is highly impure, it may be necessary to purify it by column chromatography before attempting crystallization. | |
| Formation of multiple spots on TLC after a reaction step. | Incomplete reaction and/or formation of byproducts. | Allow the reaction to proceed for a longer time or adjust the temperature. If byproducts are still present, purification by column chromatography is recommended before proceeding. |
| Inconsistent chiral purity of the final product. | Loss of stereochemical control during synthesis. | Carefully control the reaction conditions, especially for steps involving the formation or modification of stereocenters. Use chiral catalysts or resolving agents as described in established synthetic routes. |
| Inaccurate measurement of chiral purity. | Use a validated chiral HPLC method for accurate determination of enantiomeric excess. Ensure proper separation of all stereoisomers.[10][11] |
Analytical Methods
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer) and pH. For Oseltamivir, a mobile phase with a pH around 2.5 or 10 has been reported to give good peak shape.[4][12] |
| Column degradation. | Ensure the column is compatible with the mobile phase and operating conditions. Flush the column regularly and replace it if performance deteriorates. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Variable retention times in HPLC. | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
| Column equilibration. | Ensure the column is properly equilibrated with the mobile phase before injecting the sample. | |
| Baseline noise or drift in HPLC. | Contaminated mobile phase or detector issues. | Use high-purity solvents and reagents for the mobile phase. Clean the detector cell or check the lamp intensity. |
Experimental Protocols
Synthesis of Oseltamivir from (-)-Shikimic Acid (Illustrative Key Steps)
This protocol outlines key transformations in a common synthetic route. Researchers should consult detailed literature for precise quantities, reaction times, and safety precautions.
1. Epoxide Formation from Mesylated Ethyl Shikimate Derivative [13]
-
Materials: 3,4-pentylidene acetal (B89532) mesylate of ethyl shikimate, Potassium bicarbonate (K₂CO₃), Methanol (MeOH), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the mesylate starting material in a mixture of methanol and dichloromethane.
-
Add potassium bicarbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography.
-
2. Azide (B81097) Opening of the Epoxide [13]
-
Materials: Epoxide intermediate from the previous step, Sodium azide (NaN₃), Ammonium (B1175870) chloride (NH₄Cl), Ethanol (EtOH), Water.
-
Procedure:
-
Dissolve the epoxide in ethanol.
-
Add a solution of sodium azide and ammonium chloride in water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude azido (B1232118) alcohol.
-
Purify by flash chromatography.
-
Purification of Oseltamivir Phosphate by Recrystallization[3]
-
Materials: Crude Oseltamivir Phosphate, Water (or ethanol/water mixture), Activated carbon.
-
Procedure:
-
To the crude Oseltamivir Phosphate in a flask, add 4-25 times its weight of water or an alcohol/water solution.
-
Heat the mixture to dissolve the solid.
-
Add a small amount of activated carbon and reflux for 30-120 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator to complete crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chiral HPLC Analysis of Oseltamivir[11][12]
-
Objective: To separate and quantify the enantiomeric impurity of Oseltamivir.
-
Column: Chiralpak IC-3 (or equivalent chiral column).
-
Mobile Phase: A mixture of n-hexane, methanol, isopropyl alcohol, and diethyl amine (e.g., 85:10:5:0.2, v/v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: A sample preparation method involving solvent extraction to remove the phosphate salt may be necessary to prevent column clogging and ensure reproducibility.
Quantitative Data
Table 1: Typical Yields for Key Steps in Oseltamivir Synthesis from (-)-Shikimic Acid
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Esterification & Acetal Protection | (-)-Shikimic Acid | 3,4-pentylidene acetal of ethyl shikimate | EtOH, SOCl₂; 3-pentanone, p-TsOH | 85-90 |
| Mesylation | 3,4-pentylidene acetal of ethyl shikimate | Mesylated intermediate | MsCl, Et₃N | 90-95 |
| Epoxide Formation | Mesylated intermediate | Epoxide intermediate | K₂CO₃ | 88-93 |
| Azide Opening | Epoxide intermediate | Azido alcohol intermediate | NaN₃, NH₄Cl | 80-85 |
| Reduction of Azide & Acetylation | Azido alcohol intermediate | Acetamido alcohol intermediate | H₂, Pd/C; Ac₂O | 90-95 |
| Deprotection & Salt Formation | Protected precursor | Oseltamivir Phosphate | Acid, H₃PO₄ | >95 |
| Overall Yield | (-)-Shikimic Acid | Oseltamivir Phosphate | 17-22[2] |
Table 2: Degradation of Oseltamivir Phosphate under Stress Conditions [4]
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Number of Degradation Products |
| Acidic Hydrolysis (strong) | 1.0 N HCl | 30 min | 80 °C | 74 | >11 |
| Acidic Hydrolysis (mild) | 0.1 N HCl | 30 min | 80 °C | ~9.86 | 9 |
| Alkaline Hydrolysis (strong) | 0.1 N NaOH | 10 min | 80 °C | 85.2 | 6 |
| Alkaline Hydrolysis (mild) | 0.1 N NaOH | - | Room Temp | ~4.35 | 5 |
Visualizations
Caption: Oseltamivir Synthesis Workflow from (-)-Shikimic Acid.
Caption: Oseltamivir Degradation Pathways under Stress Conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 6. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Oseltamivir Acid Hydrochloride Buffer Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of preventing the precipitation of Oseltamivir (B103847) Acid Hydrochloride in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of oseltamivir and its active metabolite?
Oseltamivir is a prodrug that is hydrolyzed to its active form, oseltamivir acid (oseltamivir carboxylate). The solubility of these compounds is influenced by their chemical form (e.g., phosphate (B84403) or hydrochloride salt) and the pH of the solution. Oseltamivir phosphate is reported to be highly soluble in water[1]. The solubility of oseltamivir phosphate in PBS (pH 7.2) is approximately 10 mg/mL[2].
Q2: What are the pKa values of oseltamivir and oseltamivir acid?
Understanding the ionization constants (pKa) is crucial for predicting the solubility of oseltamivir and its active metabolite at different pH values.
-
Oseltamivir Acid: The pKa of the carboxylic acid group is predicted to be around 4.19[4].
Q3: How does pH affect the solubility of Oseltamivir Acid Hydrochloride?
The solubility of this compound is highly dependent on the pH of the buffer.
-
Acidic pH (below pKa of the carboxylic acid, ~4.2): The carboxylic acid group is largely protonated (neutral), and the amino group is protonated (positive charge). The molecule carries a net positive charge, which generally leads to good aqueous solubility.
-
Mid-range pH (between the pKa of the carboxylic acid and the pKa of the amino group, ~4.2 to ~7.7): The carboxylic acid group is deprotonated (negative charge), and the amino group is protonated (positive charge). In this zwitterionic form, the molecule has no net charge, which can lead to lower aqueous solubility and an increased risk of precipitation.
-
Alkaline pH (above pKa of the amino group, ~7.7): The carboxylic acid group is deprotonated (negative charge), and the amino group is largely deprotonated (neutral). The molecule carries a net negative charge, which can increase its aqueous solubility again.
Precipitation is most likely to occur in the pH range where the molecule is least charged.
Q4: Can the choice of buffer species impact the solubility of this compound?
Yes, the buffer species can influence solubility. For instance, in an oral solution prepared with potable water, an increase in pH led to the precipitation of calcium phosphate, a component of the water, which in turn may have affected oseltamivir's stability. The addition of 0.1% anhydrous citric acid prevented this precipitation, highlighting the importance of buffer composition and the potential for interactions between the drug, buffer components, and other ions in the solution.
Troubleshooting Guides
Issue 1: Precipitation observed when preparing a stock solution in a buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit at the chosen pH and temperature.
Troubleshooting Steps:
-
Verify pH of the Buffer: Ensure the pH of your buffer is accurately prepared and measured. Small deviations in pH can significantly impact solubility.
-
Adjust Buffer pH: If possible, adjust the pH of the buffer to a range where this compound is more soluble (e.g., more acidic or more alkaline).
-
Lower the Concentration: Prepare a more dilute stock solution. It is often better to have a clear, lower concentration stock than a precipitated, inaccurate higher concentration one.
-
Gentle Warming: Gently warming the solution may help dissolve the compound. However, be cautious as prolonged heating can lead to degradation. Always check the stability of the compound at elevated temperatures.
-
Use of Co-solvents: For challenging situations, consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Issue 2: Precipitation occurs after adding a DMSO stock of this compound to an aqueous buffer.
Possible Cause: The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer causes the compound to "crash out" of solution.
Troubleshooting Steps:
-
Slow Addition: Add the DMSO stock solution dropwise to the vigorously stirring (vortexing) aqueous buffer. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Intermediate Dilution: Perform a serial dilution of the DMSO stock in the aqueous buffer. This step-wise reduction in solvent polarity can prevent abrupt precipitation.
-
Pre-warming the Buffer: Using a pre-warmed buffer (e.g., 37°C) can sometimes improve solubility upon dilution of the DMSO stock.
Quantitative Data Summary
| Compound | Solvent/Buffer | pH | Temperature | Solubility |
| Oseltamivir Phosphate | PBS | 7.2 | Not Specified | ~10 mg/mL[2][5] |
| Oseltamivir Phosphate | DMSO | Not Applicable | Not Specified | ~10 mg/mL[2][5] |
| Oseltamivir Phosphate | Dimethyl formamide | Not Applicable | Not Specified | ~0.5 mg/mL[2][5] |
| Oseltamivir Acid | DMSO | Not Applicable | Not Specified | ≥ 5 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol provides a general procedure for preparing a buffered solution of this compound while minimizing the risk of precipitation.
-
Buffer Preparation: Prepare the desired buffer (e.g., phosphate, citrate (B86180), or Tris buffer) at the target pH. Ensure the buffer components are fully dissolved and the pH is accurately adjusted.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a separate container, add a small volume of the prepared buffer to the this compound powder to create a slurry.
-
Gradual Addition: Slowly add the remaining buffer to the slurry while continuously stirring or vortexing. This gradual dilution helps to prevent localized supersaturation and subsequent precipitation.
-
pH Verification: After the compound is fully dissolved, re-verify the pH of the final solution and adjust if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
Protocol 2: Using a Co-solvent for Stock Solution Preparation
This protocol is recommended when high concentrations of this compound are required that exceed its aqueous solubility.
-
Stock Solution in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mM). Ensure the compound is completely dissolved.
-
Working Solution Preparation: a. Vigorously stir the desired aqueous buffer. b. Slowly add the required volume of the DMSO stock solution dropwise into the stirring buffer. c. Ensure the final concentration of DMSO in the buffer is minimal (typically <1%) to avoid solvent effects in the experiment.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Oseltamivir Acid Hydrochloride (OAH) Oral Formulation for Animal Studies
This technical support center provides troubleshooting guidance and detailed protocols for researchers and scientists developing Oseltamivir (B103847) Acid Hydrochloride (OAH) oral formulations for animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Stability
Q1: My OAH oral solution is cloudy and shows precipitation. What is the likely cause and how can I fix it?
A1: Precipitation in aqueous OAH solutions can be caused by a few factors:
-
Use of Potable Water: Tap or potable water can contain minerals like calcium phosphate (B84403), which can precipitate over time, especially if the pH increases. Using purified water is recommended to avoid this.[1][2]
-
pH Shifts: Oseltamivir's stability is pH-dependent. An increase in pH can decrease its stability and lead to precipitation.[1][2]
-
Solution: The addition of a small amount of a pH-adjusting agent, such as 0.1% anhydrous citric acid, can help maintain a stable pH, prevent mineral precipitation, and improve the overall stability of the solution.[1][2]
Q2: How long is my extemporaneously prepared OAH oral formulation stable?
A2: The stability of an extemporaneously prepared OAH formulation depends heavily on the vehicle and storage conditions.
-
Refrigerated Storage (2°C to 8°C):
-
In a simple aqueous solution with a preservative like sodium benzoate (B1203000), stability can be maintained for up to 84 days.[1][2]
-
In commercial vehicles like Cherry Syrup or Ora-Sweet SF, formulations can be stable for at least 35 days.[3]
-
In vehicles like PCCA-Plus, PCCA Acacia, or 1% methylcellulose, stability has been demonstrated for up to 90 days.[4]
-
-
Room Temperature Storage (25°C):
-
Stability is significantly reduced. In Cherry Syrup, it may only be stable for up to 5 days.[3]
-
In Ora-Sweet SF, stability can be maintained for up to 35 days.[3]
-
A simple aqueous solution may show a decrease in oseltamivir content after just a few weeks, with a toxicological limit for a key derivative being reached in 46 days.[1]
-
Q3: What are some suitable vehicles for preparing an OAH oral suspension for animal studies?
A3: Several vehicles can be used, depending on the required stability and palatability for the target animal species.
-
Common Compounding Bases: Ora-Sweet SF and Cherry Syrup are frequently used for extemporaneous preparations.[3]
-
Simple Suspending Agents: A vehicle containing 0.6% sodium carboxymethyl cellulose (B213188) (SCMC) has been shown to be suitable.[3]
-
Commercial Vehicle Systems: PCCA-Plus and PCCA Acacia are also effective options.[4] For animal studies, a simple formulation using a sugar/phosphate-buffered saline (PBS) solution can also be used for oral dosing.[5]
Q4: I am observing degradation of Oseltamivir in my formulation. What are the common degradation products and how can I minimize them?
A4: A primary degradation product is the 5-acetylamino derivative, also referred to as isomer I.[1] Oseltamivir can also interact with excipients, such as citrate, to form degradation products.[3] To minimize degradation:
-
Control pH: Use buffering agents like citric acid to maintain an optimal pH.[1][2]
-
Storage Temperature: Store formulations under refrigeration (2°C to 8°C) whenever possible to significantly extend shelf-life.[1][3][6]
-
Excipient Compatibility: Be aware of potential interactions between oseltamivir and excipients. For instance, using hydroxypropyl-β-cyclodextrin (HPB-CD) to form an inclusion complex has been shown to improve stability.[7]
Analytical & Bioanalytical Issues
Q5: What is a reliable analytical method for determining Oseltamivir concentration in my formulation?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method for quality control and stability testing of Oseltamivir formulations.[8] A typical method involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer).[1][8]
Q6: My team is struggling with inconsistent results in our in-vivo animal studies. What formulation-related factors could be contributing to this variability?
A6: Inconsistent in-vivo results can stem from several formulation and administration factors:
-
Poor Formulation Homogeneity: If using a suspension, inadequate shaking before each dose can lead to inconsistent drug concentration being administered. Ensure the suspension is easily re-dispersible.
-
Stability Issues: If the formulation degrades between preparation and administration, the actual dose delivered will be lower than intended. It is crucial to use a formulation with proven stability for the duration of the study.
-
Palatability and Animal Stress: Poor palatability can lead to incomplete dosing or stress in the animals, which can affect gastrointestinal function and drug absorption.[9] While oseltamivir is not specifically noted for poor taste in animals, using flavored vehicles like Cherry Syrup or a sugar solution may improve acceptance.[3][5]
-
Gastrointestinal Differences: The gastrointestinal physiology (pH, emptying time) of the animal model can significantly impact drug dissolution and absorption, especially for drugs with pH-dependent solubility.[9][10] Ensure the formulation is optimized for the specific species being studied.
Data & Experimental Protocols
Data Tables
Table 1: Stability of Extemporaneously Prepared Oseltamivir Oral Formulations
| Vehicle/Formulation | Concentration | Storage Temp. | Stability Duration | Reference |
| Aqueous Solution with Sodium Benzoate | 15 mg/mL | Refrigerated (2-8°C) | 84 days | [1][2] |
| Aqueous Solution with Sodium Benzoate | 15 mg/mL | 25°C | 46 days (toxicological limit) | [1] |
| Potable Water with Sodium Benzoate | 15 mg/mL | 25°C | 14 days | [1] |
| Potable Water with Citric Acid & Na-Benzoate | 15 mg/mL | 25°C | 63 days | [1][2] |
| Cherry Syrup | 15 mg/mL | Refrigerated (5°C) | 35 days | [3] |
| Cherry Syrup | 15 mg/mL | 25°C | 5 days | [3] |
| Ora-Sweet SF | 15 mg/mL | Refrigerated (5°C) | 35 days | [3] |
| Ora-Sweet SF | 15 mg/mL | 25°C | 35 days | [3] |
| PCCA-Plus / PCCA Acacia / 1% Methylcellulose | Not Specified | 2-8°C and 25°C | > 90 days | [4] |
Table 2: Reported RP-HPLC Parameters for Oseltamivir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-18 ec | Hypersil Gold C18 | X terra C18 (150 x 4.6 mm) |
| Mobile Phase | Gradient: A) 50 mM Ammonium Acetate; B) 60% ACN / 40% A | Methanol : Phosphate Buffer (pH 2.5; 0.1 M) (50:50) | 0.1% Octa-sulfonic acid : Acetonitrile (30:70 v/v) |
| Detection (UV) | Not Specified | 220 nm | 237 nm |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Retention Time | Not Specified | ~4 min | ~2.31 min |
| Reference | [1] | [8] |
Visualized Workflows and Decision Guides
Diagrams
Caption: Workflow for OAH Oral Formulation Optimization.
Caption: Troubleshooting Guide for Formulation Precipitation.
Caption: Analytical Workflow for Stability Testing by HPLC.
Detailed Experimental Protocols
Protocol 1: Preparation of an Extemporaneous OAH Oral Suspension (15 mg/mL)
This protocol is adapted from common practices for compounding Oseltamivir oral liquids.[3]
Materials:
-
Oseltamivir Acid Hydrochloride (OAH) powder
-
Commercially available capsules (e.g., 75 mg Oseltamivir) can be used if pure API is unavailable.
-
Vehicle (e.g., Ora-Sweet SF, or a simple vehicle of purified water with 0.5% w/v sodium benzoate and 0.1% w/v citric acid)
-
Mortar and pestle
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Amber glass or PET bottles for storage
Procedure:
-
Calculate Required Materials: Determine the total volume of suspension needed and calculate the required amount of OAH powder and vehicle. (For 100 mL of a 15 mg/mL suspension, you will need 1500 mg of Oseltamivir base).
-
Weigh API: Accurately weigh the required amount of OAH powder. If using capsules, carefully open the required number of capsules (e.g., twenty 75 mg capsules for 1500 mg) and empty the powder content.
-
Trituration (if using capsule contents): Place the powder in a mortar. Add a small amount of the chosen vehicle to form a smooth paste. This step ensures proper wetting of the powder.
-
Dissolving/Suspending:
-
Transfer the paste from the mortar into a graduated cylinder or beaker containing about half of the total required vehicle volume.
-
Use additional vehicle to rinse the mortar and add it to the beaker to ensure a complete transfer of the drug.
-
Place the beaker on a magnetic stirrer and stir until the powder is fully dissolved or homogeneously suspended.
-
-
Final Volume Adjustment: Add the vehicle to reach the final desired volume (e.g., 100 mL).
-
Packaging and Labeling: Transfer the final suspension into an amber bottle to protect it from light. Label the bottle clearly with the drug name, concentration, preparation date, expiration date (based on stability data, see Table 1), and storage instructions (e.g., "Shake Well Before Use" and "Refrigerate").
Protocol 2: Stability-Indicating RP-HPLC Method for Oseltamivir Assay
This protocol provides a general framework based on published methods.[1][8] Method validation is required before use.
Equipment and Reagents:
-
HPLC system with UV detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate or Acetate buffer (e.g., 50 mM ammonium acetate)
-
Purified water
-
Oseltamivir reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5) (50:50, v/v). The exact ratio and pH may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of Oseltamivir reference standard in diluent (e.g., mobile phase or water) at a known concentration (e.g., 1 mg/mL). Create a series of working standards (e.g., 10-100 µg/mL) by diluting the stock solution to generate a calibration curve.
-
Sample Preparation:
-
For stability testing, retrieve the formulation stored under the specified conditions.
-
Accurately dilute a known volume of the formulation with the diluent to fall within the range of the calibration curve. For a 15 mg/mL formulation, a 1:200 dilution would yield a theoretical concentration of 75 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
-
Calculation:
-
Generate a linear regression calibration curve from the peak areas of the standards versus their concentrations.
-
Calculate the concentration of Oseltamivir in the test samples using the calibration curve.
-
For stability, express the result as a percentage of the initial (T=0) concentration. Monitor for the appearance of new peaks, which may indicate degradation products.
-
References
- 1. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical stability of oseltamivir in oral solutions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. International Journal of Pharmaceutical Compounding [ijpc.com]
- 5. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. pub.iapchem.org [pub.iapchem.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Oseltamivir Acid Hydrochloride Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Oseltamivir Acid Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this critical antiviral agent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: Why is (-)-shikimic acid the most common starting material for Oseltamivir synthesis?
A1: (-)-Shikimic acid is a readily available chiral molecule that provides the necessary cyclohexene (B86901) core structure and the correct stereochemistry for three of the stereocenters in Oseltamivir.[1] Using it as a starting material significantly simplifies the synthesis by reducing the number of steps required to build the drug's complex three-dimensional structure.[1] Initially sourced from Chinese star anise, it is now also produced on a ton scale through fermentation using engineered E. coli, which has improved its availability.[1][2]
Q2: What are the primary safety concerns when scaling up the Roche synthesis of Oseltamivir?
A2: The main safety issue is the use of azide (B81097) reagents, such as sodium azide, in several steps.[1][3] Azides are potentially explosive, particularly when heated or in the presence of certain metals.[1] On a large scale, handling azides demands strict safety protocols, specialized equipment, and precise temperature control to mitigate detonation risks.[1] The industrial process also involves malodorous and toxic reagents that require careful handling and waste management.[1][4]
Q3: Are there safer, azide-free synthetic routes to Oseltamivir?
A3: Yes, numerous alternative syntheses have been developed to avoid potentially explosive azides and to reduce reliance on shikimic acid.[1][3][5] These routes often use different strategies, such as Diels-Alder reactions or starting from materials like furan, ethyl acrylate, or D-mannitol.[1][5] While many of these routes are successful on a laboratory scale, the original Roche process starting from shikimic acid remains the most established for large-scale industrial production.[1] However, azide-free routes have been developed that show increased overall yields (61-69%) and fewer steps compared to the industrial process.[3]
Q4: What are common process-related impurities and how are they formed?
A4: During the synthesis of Oseltamivir, impurities can arise from side reactions such as isomerization and double bond additions.[] Subsequent reaction steps like acylation, reduction, and hydrolysis can also produce various process impurities.[] Residual intermediates from incomplete reactions are another source of impurities.[] Three known impurities have been detected in the bulk drug at levels of 0.05-0.1% and have been identified and synthesized for use as reference standards.[7]
Q5: How has technology addressed the safety and efficiency challenges of scale-up?
A5: Continuous flow chemistry using microreactors is a key enabling technology that addresses the safety hazards associated with azide chemistry.[3] This technique allows for better control over reaction conditions, reduces the volume of hazardous materials handled at any given time, and can significantly shorten reaction times compared to batch processes.[3] This approach makes synthetic routes previously considered too dangerous for large-scale production more viable.[3]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions & Optimizations |
| Low yield in the mesylation of the shikimic acid derivative | 1. Incomplete reaction due to insufficient mesyl chloride or base. 2. Degradation of material from prolonged reaction times or high temperatures. 3. Presence of water in the reaction, which consumes the mesyl chloride.[1] | 1. Ensure methanesulfonyl chloride and triethylamine (B128534) are high purity and used in the correct stoichiometry. 2. Maintain strict temperature control (typically 0 °C to room temperature) and monitor the reaction by TLC or HPLC to prevent over-running. 3. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] |
| Incomplete or slow epoxide ring-opening with azide | 1. Low purity of the epoxide intermediate. 2. Insufficient equivalents of sodium azide or ammonium (B1175870) chloride. 3. Inadequate heating or reaction time. | 1. Purify the epoxide intermediate via chromatography or recrystallization before this step. 2. Optimize the stoichiometry of the azide reagent and the Lewis acid catalyst. 3. Ensure the reaction is heated to reflux and monitored to completion using TLC or HPLC.[8] |
| Formation of regioisomeric byproducts during epoxide opening | 1. Incorrect choice of nucleophile or catalyst. 2. Lack of regioselective control in the reaction conditions. | 1. The use of azide has been shown to be highly regio- and stereospecific for this transformation.[3] 2. For alternative, azide-free routes, a magnesium chloride-amine complex has been used to catalyze the ring opening with tert-butylamine (B42293) with high selectivity.[5] |
| Slow or incomplete aziridination step | 1. Insufficient heating or reaction time for the intramolecular cyclization. 2. Low purity of the azide intermediate.[1] | 1. Ensure the reaction (often using triethyl phosphite) is heated to reflux for a sufficient period to drive it to completion.[1] 2. Purify the azide intermediate before proceeding to the aziridination step.[1] |
| Difficulty in final product purification | 1. Presence of closely-related impurities. 2. Issues with crystallization or salt formation. | 1. Use gradient reverse phase HPLC to detect and quantify impurities.[7] 2. Develop a robust crystallization procedure with appropriate anti-solvents. An acid/base extraction can be effective for purification before the final salt formation.[9] |
Quantitative Data Presentation
Table 1: Comparison of Overall Yields for Different Oseltamivir Synthesis Routes
| Synthetic Route | Starting Material | Key Features | Number of Steps | Overall Yield (%) | Reference |
| Gilead Sciences (Large Scale) | (-)-Quinic Acid | First large-scale route implemented in a pilot plant. | 12 | 4.4% | [3] |
| Roche Industrial Process | (-)-Shikimic Acid | Established commercial route, uses azide chemistry. | 12 | ~35% | [3] |
| Hayashi Synthesis | Nitroalkene & α-alkoxyaldehyde | Time-economical, single-vessel, 5-step process. | 5 | 57% | [3][9] |
| Shi Azide-Free Synthesis | Roche's Epoxide Intermediate | High-yielding, avoids hazardous azides. | 6 (from epoxide) | 61-69% | [3] |
| Trost Synthesis | Commercially available materials | 8-step, azide-free route using Pd-AAA reaction. | 8 | 30% | [10] |
Table 2: Representative Yields for Key Steps in the Roche Synthesis from (-)-Shikimic Acid
| Reaction Step | Transformation | Representative Yield (%) |
| 1 | Esterification & Ketalization | >90% |
| 2 | Mesylation | ~95% |
| 3 | Epoxidation | ~85-90% |
| 4 | Azide Ring Opening | ~80-85% |
| 5 | Reduction & Acylation | ~70-75% |
| Overall (from Shikimic Acid) | 17-22% [9] | |
| Note: Yields are representative and can vary based on reaction scale and specific conditions.[8] |
Experimental Protocols
Protocol 1: Mesylation of Shikimic Acid Derivative
-
Reagents & Solvents: Shikimic acid derivative (e.g., 3,4-pentylidene acetal), triethylamine (TEA), methanesulfonyl chloride (MsCl), anhydrous dichloromethane (B109758) (DCM).
-
Procedure: a. Dissolve the shikimic acid derivative in anhydrous DCM and cool the solution to 0 °C in an ice bath. b. Add triethylamine (typically 1.2-1.5 equivalents) to the solution under an inert atmosphere (e.g., nitrogen or argon). c. Add methanesulfonyl chloride (typically 1.1-1.3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. d. Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). e. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.[1][9]
Protocol 2: Epoxide Ring Opening with Sodium Azide
-
Reagents & Solvents: Epoxide intermediate, sodium azide (NaN₃), ammonium chloride (NH₄Cl), ethanol (B145695) (EtOH), water.
-
Procedure: a. Dissolve the epoxide intermediate in ethanol. b. In a separate flask, prepare a solution of sodium azide and ammonium chloride in water. c. Add the aqueous azide solution to the ethanolic solution of the epoxide. d. Heat the reaction mixture to reflux and monitor by TLC until the epoxide is fully consumed. e. Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. f. Extract the remaining aqueous residue with a suitable organic solvent, such as ethyl acetate. g. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. h. Filter the solution and concentrate the solvent to obtain the crude azido (B1232118) alcohol, which can be purified further by flash chromatography.[8]
Visualizations
Caption: Key stages of the Roche Oseltamivir synthesis from shikimic acid.
Caption: Diagnostic workflow for troubleshooting low yield in the mesylation step.
Caption: Relationship between key process parameters and scale-up outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Oseltamivir Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of oseltamivir (B103847) acid hydrochloride, a crucial antiviral medication. The performance of the widely used High-Performance Liquid Chromatography (HPLC) method is compared with alternative techniques, supported by experimental data to aid in the selection of the most suitable method for specific research and quality control needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of oseltamivir is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This section presents a comparative summary of the validation parameters for four common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, Colorimetric Methods, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | RP-HPLC | UV-Visible Spectrophotometry | Colorimetric Method (Congo Red) | LC-MS/MS |
| Linearity (Concentration Range) | 20-100 µg/mL | 4-24 µg/mL[1] | 6-18 µg/mL[2] | 0.3-200 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[5] | 0.999[6] | Not explicitly stated, but described as linear[7] | 0.9937[3][4] |
| Accuracy (% Recovery) | 98.0-102.0% | 99.32-99.97%[1] | Described as accurate[7] | 97-105%[4] |
| Precision (% RSD) | < 2.0% | < 2.0%[1] | Described as having less variability than other colorimetric methods[8] | < 10%[4] |
| Limit of Detection (LOD) | 0.495 µg/mL[9] | Not explicitly stated | 2.2 ng (at 220 nm)[8] | 0.08 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 1.5 µg/mL[9] | Not explicitly stated | Not explicitly stated | 0.30 ng/mL[3][4] |
Note: The presented data is a synthesis from multiple sources and specific results may vary based on the exact experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the RP-HPLC and a UV-Visible Spectrophotometric method for the analysis of oseltamivir.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is widely used for the routine quality control of oseltamivir in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and data processing software.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol (B129727) and Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 223 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
-
-
Standard Solution Preparation: Accurately weigh and dissolve oseltamivir acid hydrochloride reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a series of standard solutions of known concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: For pharmaceutical formulations, a quantity of powdered tablets or capsule contents equivalent to a specific amount of oseltamivir is accurately weighed and dissolved in the mobile phase. The solution is then sonicated, filtered, and diluted as necessary to fall within the linear range of the method.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The concentration of oseltamivir in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
UV-Visible Spectrophotometric Method
This method offers a simpler and more rapid alternative for the estimation of oseltamivir, particularly in resource-limited settings.
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Solvent: Methanol[1].
-
Wavelength of Maximum Absorbance (λmax): 208.5 nm[1].
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of dilutions to obtain concentrations within the Beer's law range (e.g., 4, 8, 12, 16, 20, 24 µg/mL)[1].
-
Sample Preparation: An accurately weighed portion of the powdered pharmaceutical formulation is dissolved in methanol, sonicated to ensure complete dissolution, filtered, and then diluted with methanol to a concentration within the calibrated range[1].
-
Analysis: Measure the absorbance of the sample and standard solutions at 208.5 nm against a methanol blank. The concentration of oseltamivir in the sample is calculated using the calibration curve obtained from the standard solutions[1].
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound, as per ICH guidelines.
Caption: HPLC Method Validation Workflow.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. idosi.org [idosi.org]
- 7. Determination of oseltamivir quality by colorimetric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. iglobaljournal.com [iglobaljournal.com]
Cross-Validation of Analytical Methods for Oseltamivir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Oseltamivir, a crucial antiviral agent. We present a detailed comparison of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry. The information herein is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs, ensuring the accuracy and reliability of Oseltamivir analysis in pharmaceutical formulations.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Oseltamivir depends on various factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely employed techniques due to their high resolution and sensitivity.[1] Spectrophotometric methods, while simpler and more cost-effective, are also utilized for routine analysis.[2]
The following tables summarize the performance characteristics of different analytical methods for Oseltamivir, based on published validation data.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2[3][4] | Method 3[5][6] | Method 4 |
| Column | X terra C18 (150 x 4.6 mm, 5 µm) | X-Terra RP18 (150 x 4.6 mm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Octa-sulfonic acid: Acetonitrile (B52724) (30:70 v/v) | 0.05 M Bicarbonate buffer (pH 10): Acetonitrile (70:30 v/v) | Triethylamine: Acetonitrile (gradient) | Methanol (B129727): Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 237 nm | 220 nm & 254 nm | 215 nm | 223 nm |
| Retention Time | 2.31 min | ~4 min | Not Specified | 2.7 min |
| Linearity Range | 100-1600 µg/mL | 0.6-4.5 mg/mL | 70-130 µg/mL | 20-100 ppm |
| Correlation Coefficient (r²) | 0.998 | Not Specified | 0.999 | Not Specified |
| LOD | 2.98 µg/mL | 2.2 ng (at 220 nm), 4.2 ng (at 254 nm) | Not Specified | Not Specified |
| LOQ | 9.98 µg/mL | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.79-101.30% | Within ±11% | Not Specified | Not Specified |
| Precision (%RSD) | 0.5% | Within ±11% | <1% (system), <2% (method) | <2.0% |
Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 1[7] | Method 2[8] |
| Column | UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol: 40 mM Ammonium (B1175870) Acetate (B1210297), pH 4 (61.5:38.5 v/v) | Methanol: 8.1818 mM Ammonium Acetate (75.7:24.3 v/v) |
| Flow Rate | 0.25 mL/min | 0.048 mL/min |
| Detection (PDA) | 220 nm | 239 nm |
| Linearity Range | 500-5000 ng/mL | 10-500 ng/mL & 0.5-30 µg/mL |
| Correlation Coefficient (R²) | >0.9999 | >0.9999 |
| LOD | Not Specified | 1.9 ng/mL |
| LOQ | Not Specified | 6.4 ng/mL |
| Accuracy (% Recovery) | Not Specified | >99.5% |
| Precision (%RSD) | Not Specified | <1.2% |
UV-Visible Spectrophotometry Methods
| Parameter | Method 1[2] | Method 2[9] |
| Solvent | Methanol | Water |
| Detection Wavelength (λmax) | 208.5 nm | 420 nm (after ion-pair formation with Bromophenol Blue) |
| Linearity Range | 4-24 µg/mL | 10-100 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.32-99.97% | Not Specified |
| Precision (%RSD) | 0.0210 | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the referenced literature and offer a starting point for method implementation and adaptation.
HPLC Method Protocol (Based on Method 1)[5]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a X terra C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of 0.1% octa-sulfonic acid and acetonitrile in a 30:70 volume ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve Oseltamivir reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: For capsule formulations, dissolve the contents of the capsule in the mobile phase, sonicate, and filter to obtain a clear solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 237 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of Oseltamivir in the sample by comparing its peak area with that of the standard.
UPLC Method Protocol (Based on Method 1)[11]
-
Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector and a UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of methanol and 40 mM ammonium acetate (pH adjusted to 4) in a 61.5:38.5 volume ratio.
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent, typically the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 0.25 mL/min
-
Injection volume: 10 µL
-
Column temperature: 50 °C
-
Detection wavelength: 220 nm
-
-
Analysis: Perform the analysis as described for the HPLC method.
UV-Visible Spectrophotometry Protocol (Based on Method 1)[3]
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent: Methanol.
-
Standard Stock Solution: Prepare a stock solution of Oseltamivir reference standard in methanol (e.g., 100 µg/mL).
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 4-24 µg/mL). Measure the absorbance of each solution at 208.5 nm against a methanol blank. Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
Sample Preparation: Accurately weigh a portion of the powdered capsule contents, dissolve in methanol, sonicate, and filter. Dilute the filtrate with methanol to a concentration within the calibration range.
-
Analysis: Measure the absorbance of the sample solution at 208.5 nm and determine the concentration of Oseltamivir from the calibration curve.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Ultra-Performance Liquid Chromatography (UPLC) experimental workflow.
Caption: UV-Visible Spectrophotometry experimental workflow.
Caption: Logical flow for cross-validation of analytical methods.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of UPLC method for simultaneous assay of some COVID-19 drugs utilizing novel instrumental standard addition and factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
A Comparative Guide to Oseltamivir Acid Hydrochloride Reference Standards for Researchers and Drug Development Professionals
An In-depth Analysis of Quality Attributes and Characterization Methodologies
For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comprehensive comparison of Oseltamivir (B103847) Acid Hydrochloride reference standards, detailing the key analytical techniques used for their characterization and presenting supporting experimental data to aid in the selection of the most suitable standard for your needs.
Comparison of Oseltamivir Acid Hydrochloride Reference Standard Specifications
A reliable reference standard is defined by its purity, identity, and the comprehensive characterization that substantiates these claims. While obtaining complete Certificates of Analysis from major pharmacopoeias for this compound can be challenging, this section compares the typical specifications outlined in pharmacopoeial monographs for the closely related Oseltamivir Phosphate with a commercially available Oseltamivir Acid reference standard. This provides a valuable benchmark for quality assessment.
| Parameter | USP Oseltamivir Phosphate[1] | BP Oseltamivir Phosphate[2] | EP Oseltamivir Phosphate[3] | Commercial Oseltamivir Acid[4] |
| Assay (on anhydrous basis) | 98.0% - 101.5% | 99.7% | 98.0% - 102.0% | >95% (HPLC)[5] |
| Identification | Corresponds to USP RS | Corresponds to BPCRS | Corresponds to CRS | Conforms to Structure (NMR, MS)[4] |
| Water Content | - | - | ≤ 0.5% | - |
| Specific Impurities | Impurity A: ≤ 2.0%, Impurity C: ≤ 0.5%[6] | - | Impurity C: ≤ 0.3% | Purity by HPLC: 98.64% (205 nm)[4] |
| Total Impurities | ≤ 3.0%[6] | - | - | - |
| Physical Appearance | - | Crystalline powder | White or almost white powder[3] | White to Pale Brown Solid[4] |
Key Analytical Techniques for Characterization
The comprehensive characterization of an this compound reference standard involves a suite of analytical techniques to confirm its identity, purity, and quality.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of this compound and quantifying its impurities.[7] A variety of methods have been developed, with reversed-phase chromatography being the most common.[8][9]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural elucidation of the this compound molecule.[10][11] The chemical shifts and coupling constants provide a unique fingerprint of the compound.
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight of Oseltamivir Acid and to identify potential impurities by their mass-to-charge ratio.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a valuable identification test.[14][15][16] The spectrum shows characteristic absorption bands corresponding to the different chemical bonds.
Other Techniques
-
Residual Solvent Analysis: Gas Chromatography (GC) with headspace sampling is the standard method for identifying and quantifying residual solvents that may be present from the manufacturing process.[17][18][19]
-
Water Content: Karl Fischer titration is the preferred method for determining the water content in the reference standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying the characterization of a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with UV detector
-
Column: Kromasil C18, 5 µm, 250 mm x 4.6 mm (or equivalent)[7]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound Reference Standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase using acetonitrile and water with triethylamine as a modifier.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Quantify impurities using the principle of area normalization or against a qualified impurity standard.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O or Methanol-d₄)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, baseline correction). Interpret the chemical shifts, integration values, and coupling patterns to confirm the structure of Oseltamivir Acid.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass Spectrometer (e.g., LC-MS/MS)
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum.
-
Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm that the mass-to-charge ratio corresponds to the expected molecular weight of Oseltamivir Acid.
Visualizing the Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of a reference standard.
Caption: Workflow for the characterization of a chemical reference standard.
This guide provides a foundational understanding of the critical aspects of this compound reference standard characterization. By utilizing the provided data and experimental protocols, researchers and drug development professionals can make informed decisions in selecting and applying these essential materials for their analytical needs.
References
- 1. Oseltamivir Phosphate [doi.usp.org]
- 2. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 3. scribd.com [scribd.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Oseltamivir Acid | CAS 187227-45-8 | LGC Standards [lgcstandards.com]
- 6. Oseltamivir Phosphate Capsules | USP-NF [uspnf.com]
- 7. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oseltamivir(196618-13-0) 1H NMR spectrum [chemicalbook.com]
- 11. OSELTAMIVIR ACID(187227-45-8) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. ptfarm.pl [ptfarm.pl]
- 18. agilent.com [agilent.com]
- 19. caod.oriprobe.com [caod.oriprobe.com]
Oseltamivir Acid Hydrochloride: A Comparative Efficacy Analysis Against Diverse Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Oseltamivir (B103847) Acid Hydrochloride (the active metabolite of Oseltamivir) against various strains of influenza A and B viruses. The data presented is compiled from multiple peer-reviewed studies to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action
Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] The NA enzyme is crucial for the release of newly formed virus particles from infected cells.[2] By blocking this enzyme, Oseltamivir prevents the spread of the virus to other cells.[2] The prodrug, oseltamivir phosphate, is converted in the liver to its active form, oseltamivir carboxylate, which is the active inhibitory compound.[3]
Figure 1: Mechanism of action of Oseltamivir.
Comparative In Vitro Efficacy
The efficacy of Oseltamivir is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral neuraminidase activity in vitro. Lower IC50 values indicate higher potency.
The following tables summarize the IC50 values of Oseltamivir Acid Hydrochloride against various influenza A and B strains as reported in several studies. It is important to note that IC50 values can vary between studies due to differences in viral isolates and assay conditions.
Table 1: In Vitro Efficacy of this compound Against Influenza A Strains
| Influenza A Subtype | Strain Example | Mean IC50 (nM) | Reference |
| H1N1 | A/NWS/33 | 0.51 | [4] |
| Seasonal H1N1 (pre-2007) | 1.4 | [5] | |
| A/H1N1 (France, 2002-2003) | 1.34 | [6] | |
| H3N2 | A/Victoria/3/75 | 0.19 | [4] |
| A/H3N2 (France, 2002-2003) | 0.67 | [6] | |
| H5N1 (Avian) | A/Duck/MN/1525/81 | 0.70 | [4] |
| Various Avian Isolates (Highly Susceptible) | 0.81 - 4.91 | [7] | |
| Various Avian Isolates (Moderately Susceptible) | 5.11 - 40.57 | [7] |
Table 2: In Vitro Efficacy of this compound Against Influenza B Strains
| Influenza B Lineage | Mean IC50 (nM) | Reference |
| Yamagata/Victoria | 13 | [6] |
Oseltamivir Resistance
Resistance to Oseltamivir has been observed in some influenza strains, often associated with specific mutations in the neuraminidase gene. For instance, the H275Y mutation in seasonal H1N1 viruses has been shown to confer resistance.[5] Continuous monitoring of antiviral susceptibility is crucial for public health.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Oseltamivir's efficacy.
Neuraminidase Inhibition Assay (Fluorometric)
This assay is widely used to determine the IC50 of neuraminidase inhibitors. It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9] Cleavage of MUNANA by the neuraminidase enzyme releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[8][9]
Figure 2: Workflow for the Neuraminidase Inhibition Assay.
Materials:
-
Influenza virus stock
-
This compound
-
MUNANA substrate[8]
-
Assay buffer (e.g., MES buffer with CaCl2)[10]
-
Stop solution (e.g., ethanol (B145695) and NaOH)[8]
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.[9]
-
In a 96-well plate, add the diluted Oseltamivir and a standardized amount of influenza virus. Include control wells with virus but no inhibitor, and blank wells with no virus.[8]
-
Incubate the plate at room temperature to allow the inhibitor to bind to the viral neuraminidase.[8]
-
Add the MUNANA substrate to all wells to initiate the enzymatic reaction.[8]
-
Incubate the plate at 37°C.[8]
-
Stop the reaction by adding a stop solution.[8]
-
Measure the fluorescence using a fluorometer with excitation at ~355 nm and emission at ~460 nm.[8]
-
Calculate the percent inhibition for each Oseltamivir concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.[10]
Plaque Reduction Assay
This assay measures the ability of an antiviral agent to inhibit the production of infectious virus particles.
Figure 3: Workflow for the Plaque Reduction Assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[1]
-
Influenza virus stock
-
This compound
-
Cell culture medium
-
Semi-solid overlay (e.g., Avicel or agarose)[1]
-
Fixing solution (e.g., formalin)[11]
-
Staining solution (e.g., crystal violet)[11]
Procedure:
-
Seed MDCK cells in multi-well plates and grow to confluency.[1]
-
Prepare serial dilutions of the influenza virus.[1]
-
Infect the confluent cell monolayers with the virus dilutions for a set adsorption period.[11]
-
Remove the virus inoculum and wash the cells.[11]
-
Overlay the cells with a semi-solid medium containing various concentrations of this compound.[12]
-
Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death).[13]
-
Fix the cells with a fixing solution and then stain with a staining solution to visualize the plaques.[11]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction at each drug concentration compared to the no-drug control to determine the effective concentration.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Antiviral Susceptibility of Avian and Swine Influenza Virus of the N1 Neuraminidase Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
Oseltamivir vs. Peramivir: A Head-to-Head Comparison in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent neuraminidase inhibitors, Oseltamivir and Peramivir (B1663781). The information herein is curated from experimental data to support researchers in selecting the appropriate antiviral for their preclinical studies.
Executive Summary
Oseltamivir, an oral prodrug, and Peramivir, administered intravenously, are both potent inhibitors of the influenza virus neuraminidase (NA) enzyme, a critical component for viral propagation. While sharing a common mechanism, their distinct pharmacological profiles result in notable differences in efficacy across various research models. This guide delves into their comparative performance in vitro and in vivo, providing detailed experimental protocols and mechanistic insights.
Comparative Efficacy Analysis
The antiviral potency of Oseltamivir and Peramivir has been extensively evaluated. Below are summaries of their performance in key preclinical assays.
Table 1: In Vitro Neuraminidase Inhibition
This table summarizes the 50% inhibitory concentration (IC50) of Oseltamivir's active form, Oseltamivir Carboxylate, and Peramivir against the neuraminidase activity of various influenza virus strains. Lower IC50 values indicate higher potency.
| Virus Strain/NA Genotype | Oseltamivir Carboxylate IC50 (nM) | Peramivir IC50 (nM) |
| A/California/07/2009 (H1N1) | ~0.6-1.0 | ~0.9-1.0 |
| A/MS-H275Y (Oseltamivir-Resistant H1N1) | >100 | ~29-38 |
| B/Brisbane/60/2008 (Victoria Lineage) | 16.0 | 1.1 |
Data compiled from representative studies. Actual values may vary based on specific assay conditions.
Table 2: Antiviral Activity in Cell Culture (MDCK Cells)
The 50% effective concentration (EC50) reflects the drug concentration required to inhibit viral replication by 50% in Madin-Darby Canine Kidney (MDCK) cells.
| Virus Strain | Oseltamivir Carboxylate EC50 (µM) | Peramivir EC50 (µM) |
| A/NWS/33 (H1N1) | >100 (inactive at highest tested conc.) | ~8 |
| A/MS-H275Y (Oseltamivir-Resistant H1N1) | Inactive | ~8 |
Data compiled from representative studies. Actual values may vary based on specific assay conditions.
Table 3: Efficacy in Mouse Models of Influenza Infection
This table presents the outcomes of treating influenza-infected mice with Oseltamivir and Peramivir, focusing on survival rates and viral load reduction in the lungs.
| Virus Strain | Mouse Strain | Treatment Regimen | Oseltamivir Outcome (Survival %) | Peramivir Outcome (Survival %) | Lung Viral Titer Reduction |
| A/WSN/33 (H1N1) H275Y | BALB/c | 10 mg/kg/day, 5 days (started 24h post-infection) | 100% | 100% | Both significantly reduced titers |
| A/Vietnam/1203/04 (H5N1) | BALB/c | 10 mg/kg/day, 5 days (started 4h post-infection) | 70% | 70-80% | Not specified |
| B/Brisbane/08 | BALB/c | 30 mg/kg/day, 5 days (started 4h post-infection) | Not Tested | 100% | Not specified |
Data compiled from representative studies.[1][2][3] Treatment protocols and outcomes can vary significantly based on the timing of administration, dosage, and virus strain.
Mechanism of Action: Neuraminidase Inhibition
Both Oseltamivir and Peramivir are competitive inhibitors of the influenza neuraminidase enzyme. By binding to the active site of NA, they prevent the cleavage of sialic acid from host cell receptors and newly formed virions. This action inhibits the release of progeny viruses from infected cells, thereby halting the spread of infection.
Caption: Oseltamivir and Peramivir inhibit viral release by blocking neuraminidase.
Detailed Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This protocol details a common method to determine the IC50 of neuraminidase inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X assay buffer (e.g., 66 mM MES, 8 mM CaCl2, pH 6.5).
-
Prepare master stocks of Oseltamivir Carboxylate and Peramivir (e.g., 300 µM) in the 2X assay buffer.[4]
-
Prepare a 300 µM working solution of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in 1X assay buffer.[4][5]
-
-
Virus Titration (Pre-assay):
-
Perform serial dilutions of the influenza virus stock to determine the optimal dilution that yields a robust fluorescent signal within the linear range of the fluorometer.
-
-
Assay Procedure:
-
In a 96-well black plate, add serially diluted inhibitors.
-
Add the pre-determined optimal dilution of the virus to each well.
-
Incubate at room temperature for 45 minutes.[5]
-
Initiate the reaction by adding the MUNANA working solution to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.[6]
-
Stop the reaction by adding a stop solution (e.g., ethanol (B145695) and NaOH mixture).[5]
-
Read the fluorescence with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[5][6]
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.[6]
-
References
- 1. Therapeutic Activity of Intramuscular Peramivir in Mice Infected with a Recombinant Influenza A/WSN/33 (H1N1) Virus Containing the H275Y Neuraminidase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenicity and peramivir efficacy in immunocompromised murine models of influenza B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Oseltamivir Acid Hydrochloride: A Comparative Benchmark Against Novel Antiviral Compounds for Influenza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Oseltamivir (B103847) Acid Hydrochloride against a selection of novel antiviral compounds for the treatment of influenza. The following sections present a summary of quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of drug mechanisms and experimental workflows to support informed decision-making in antiviral research and development.
Comparative Efficacy of Antiviral Agents
The landscape of influenza therapeutics is evolving, with several new agents demonstrating comparable or superior efficacy to the long-standing neuraminidase inhibitor, Oseltamivir. This section summarizes key performance indicators from comparative studies.
| Antiviral Agent | Mechanism of Action | Key Efficacy Findings | Reference(s) |
| Oseltamivir Acid Hydrochloride | Neuraminidase Inhibitor | Reduces duration of influenza symptoms.[1][2] Efficacy can be compromised by resistant viral strains.[3][4] | [1][2][3][5][4] |
| Baloxavir (B560136) Marboxil | Cap-dependent Endonuclease Inhibitor | More effective than oseltamivir in reducing viral load.[6] Demonstrates a significant reduction in the duration of fever compared to oseltamivir.[7][8] Offers the convenience of a single-dose administration.[9] | [6][7][8][9] |
| Laninamivir (B1674463) Octanoate | Long-acting Neuraminidase Inhibitor | A single inhalation is effective for treating seasonal influenza, including oseltamivir-resistant strains.[10][11] Non-inferior to oseltamivir in time to illness alleviation.[10][11][12] | [10][11][12] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Demonstrates broad-spectrum activity against RNA viruses. In some studies, it has shown inconsistent results in alleviating uncomplicated influenza symptoms despite significant antiviral efficacy.[13][14] Combination therapy with oseltamivir may be more effective for severe influenza.[15] | [16][13][14][15] |
Mechanism of Action: Signaling Pathways
Understanding the molecular targets and pathways of these antiviral agents is crucial for developing next-generation therapeutics and managing resistance.
Figure 1: Mechanism of Action of Oseltamivir (Neuraminidase Inhibition).
References
- 1. nbinno.com [nbinno.com]
- 2. Neuraminidase inhibitors for influenza: a systematic review and meta-analysis of regulatory and mortality data - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of clinical efficacy and safety of baloxavir marboxil versus oseltamivir as the treatment for influenza virus infections: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A randomized double-blind controlled study of laninamivir compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two Drugs Better Than One for Severe Influenza [medscape.com]
- 16. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oseltamivir Acid Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Oseltamivir Acid Hydrochloride, understanding the proper disposal procedures is paramount. This guide provides essential, step-by-step instructions to manage the disposal of this compound, ensuring adherence to regulatory standards and promoting a safe laboratory environment.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA) in the United States.[1][2][3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][3] It is crucial to recognize that state regulations may impose stricter requirements than federal laws.[1]
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[4][5] However, it is imperative to prevent its release into the environment by avoiding disposal down drains or in water courses.[4][6]
Step-by-Step Disposal Protocol for this compound
For researchers in a laboratory setting, the following step-by-step procedure should be followed for the proper disposal of this compound:
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound.[4][5][7] The SDS will provide specific information on handling, personal protective equipment (PPE), and disposal recommendations.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[4]
-
Waste Classification: Based on current SDS information, this compound is not considered hazardous waste.[4][5] However, it is crucial to verify if it has been mixed with any solvents or other chemicals that would alter its classification and render it a hazardous waste.
-
Containment of Spills: In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[4][6] Absorb spills with an inert material such as diatomite or universal binders.[4]
-
Disposal of Small Quantities: For smaller quantities, some sources suggest disposal with household waste is permissible.[5] However, for a laboratory setting, it is best practice to follow a more stringent procedure. The recommended approach is to collect the waste in a designated, sealed, and clearly labeled container.
-
Disposal of Larger Quantities or Contaminated Materials:
-
Place the this compound waste, including any contaminated absorbent materials, into a suitable, sealed, and clearly labeled waste container.
-
The material can be sent to a licensed chemical destruction facility or be disposed of via controlled incineration with flue gas scrubbing.[6]
-
Do not discharge into sewer systems.[6]
-
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[4]
-
Consult with Environmental Health and Safety (EHS): Always consult with your institution's EHS department to ensure compliance with local, state, and federal regulations for non-hazardous pharmaceutical waste disposal.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, is available in the provided search results. Disposal procedures are based on the classification of the waste.
| Parameter | Value |
| Hazardous Waste Classification | Not classified as hazardous[4][5] |
| Recommended Disposal Method | Incineration at a licensed facility[2][3][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | LGC Standards [lgcstandards.com]
Comprehensive Safety and Handling Guide for Oseltamivir Acid Hydrochloride
This guide provides essential safety, handling, and disposal protocols for Oseltamivir Acid Hydrochloride in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). All personnel must be trained in the proper donning and doffing of PPE.[1]
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1][2] | Protects eyes from potential splashes and aerosols.[1] |
| Hand Protection | Protective, chemical-impermeable gloves (e.g., nitrile).[2][3] Gloves must be inspected before use.[3] | Prevents skin contact and absorption.[1] |
| Body Protection | Impervious clothing, such as a disposable, solid-front, back-closing gown or a standard lab coat.[1][2] | Protects the body from splashes and contamination.[1] |
| Respiratory Protection | A suitable respirator is required when dusts are generated or if ventilation is inadequate.[2] | Prevents the inhalation of dust or aerosolized particles.[1] |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the chemical's stability and preventing accidental exposure.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] Use in areas with appropriate exhaust ventilation, such as a chemical fume hood, is recommended.[2]
-
Avoid Contamination: Avoid contact with skin and eyes and inhalation of the substance.[2] Prevent the formation of dust and aerosols.[2][3]
-
Hygiene: Practice good industrial hygiene and safety measures.[3][4] Wash hands thoroughly after handling.[3] An accessible safety shower and eye wash station should be available.[2]
Storage:
-
Environment: Store in a dry, cool, and well-ventilated place.[2][4]
-
Incompatibilities: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
| Storage Condition | Temperature | Duration |
| Recommended Storage | 4°C, sealed, away from moisture.[2] | Not specified |
| In Solvent | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 month[2] |
Emergency Procedures: First Aid
In case of exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[2] Separate eyelids to ensure adequate flushing and promptly seek medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water.[2] Remove contaminated clothing and shoes, and call a physician.[2]
-
Inhalation: Relocate the individual to fresh air immediately.[2] If breathing is difficult, provide respiratory support and seek medical help.[2]
-
Ingestion: Wash out the mouth with water.[2] Do NOT induce vomiting and call a physician immediately.[2]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory for laboratory safety.
Accidental Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Use full personal protective equipment during cleanup.[2]
Caption: Workflow for handling a spill of this compound.
Disposal Plan: All waste material must be disposed of in accordance with prevailing country, federal, state, and local regulations.[2]
-
Solid Waste:
-
Collect the substance and any contaminated materials (e.g., absorbent powder, used PPE) into a suitable, sealed, and labeled container for disposal.[4]
-
Arrange for disposal through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water or soil.[4]
-
-
Liquid Waste:
-
Contaminated Packaging:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
